N-(3-Methoxyphenyl)Cinnamamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTLFGJNTIRUEG-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127033-74-3 | |
| Record name | (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(3-Methoxyphenyl)Cinnamamide: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Methoxyphenyl)cinnamamide is a member of the cinnamamide class of compounds, which are recognized for their diverse pharmacological potential. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis, and potential biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its activity on the Nrf2/ARE signaling pathway are presented. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.
Physicochemical Properties
This compound possesses a molecular structure that combines a cinnamoyl group with a 3-methoxyphenylamine moiety. This structure imparts specific physicochemical properties that are critical for its behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | N-(3-methoxyphenyl)prop-2-enamide | - |
| CAS Number | 15116-41-3 | [1] |
| Molecular Formula | C₁₆H₁₅NO₂ | [1] |
| Molecular Weight | 253.3 g/mol | [1] |
| Melting Point | Data not available for the 3-methoxy isomer. The related N-(4-methoxyphenyl)cinnamamide has a reported melting point of 148-150 °C. | [2] |
| Solubility | Insoluble in water. Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. | General observation for cinnamamides |
Spectral Data (Predicted and Comparative)
| Spectroscopic Data | N-(4-methoxyphenyl)cinnamamide (Reference) [3] | Predicted Characteristics for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.74 (d, J = 15.5 Hz, 1H), 7.53 (m, 5H), 7.36 (m, 3H), 6.87 (d, J = 8.9 Hz, 2H), 6.57 (d, J = 15.5 Hz, 1H), 3.79 (s, 3H) | Similar signals for the cinnamoyl protons are expected. The aromatic protons of the 3-methoxyphenyl group will show a different splitting pattern. The methoxy singlet will be present. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 164.1, 156.6, 142.1, 134.8, 131.3, 130.0, 129.0, 128.1, 121.9, 121.0, 114.3, 55.6 | The carbonyl carbon and olefinic carbons will have similar shifts. The aromatic carbon shifts will differ due to the meta-substitution of the methoxy group. |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₁₆H₁₆NO₂: 254.1176; found: 254.1178 | The [M+H]⁺ ion should be observed at a similar m/z value of approximately 254.1176. |
Synthesis Protocol
The synthesis of this compound can be achieved through the acylation of 3-methoxyaniline with cinnamoyl chloride. The following protocol is adapted from general methods for the synthesis of N-phenyl cinnamamide derivatives.[4]
Reaction: Cinnamoyl chloride + 3-Methoxyaniline → this compound + HCl
Materials:
-
Cinnamoyl chloride
-
3-Methoxyaniline
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-methoxyaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cinnamoyl chloride (1.0 equivalent) in anhydrous THF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Cinnamamide derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3] A key mechanism underlying the cytoprotective effects of some cinnamamides is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[3]
The Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophilic compounds or reactive oxygen species (ROS), Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various cytoprotective genes, inducing their transcription. These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[3]
Caption: The Nrf2/ARE signaling pathway and its activation.
Experimental Protocol: Nrf2/ARE Luciferase Reporter Assay
This protocol is designed to assess the ability of this compound to activate the Nrf2/ARE signaling pathway in a cell-based assay. The methodology is adapted from a study on related N-phenyl cinnamamide derivatives.[3]
Cell Line:
-
HepG2 cells stably transfected with a luciferase reporter construct containing the antioxidant response element (ARE) promoter (HepG2-ARE-luc).
Materials:
-
HepG2-ARE-luc cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (test compound)
-
tert-Butylhydroquinone (tBHQ) or Sulforaphane (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2-ARE-luc cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Prepare solutions for the vehicle control (DMSO) and positive control (e.g., 10 µM tBHQ).
-
Remove the old medium from the cells and add 100 µL of the prepared compound solutions to the respective wells.
-
-
Incubation: Incubate the treated cells for 24 hours at 37 °C and 5% CO₂.
-
Luciferase Assay:
-
After incubation, remove the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the protein concentration in each well (optional, can be determined by a separate protein assay like BCA).
-
Express the results as fold induction relative to the vehicle control.
-
Perform statistical analysis to determine the significance of the results.
-
Caption: Experimental workflow for the Nrf2/ARE luciferase reporter assay.
Conclusion
This compound presents an interesting scaffold for further investigation in drug discovery and development. Its structural similarity to other biologically active cinnamamides suggests potential for a range of pharmacological effects, possibly mediated through pathways such as the Nrf2/ARE signaling cascade. This guide provides the essential foundational information and detailed methodologies to facilitate further research into the specific properties and therapeutic potential of this compound. The provided protocols for synthesis and biological evaluation offer a clear roadmap for researchers to explore the core characteristics of this compound. Further studies are warranted to obtain specific experimental data for this compound and to fully elucidate its biological mechanism of action.
References
- 1. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427) [np-mrd.org]
An In-depth Technical Guide to N-(3-Methoxyphenyl)cinnamamide: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N-(3-Methoxyphenyl)cinnamamide, a member of the cinnamamide class of compounds. Cinnamamides are of significant interest in medicinal chemistry due to their diverse biological activities.
Chemical Structure and Identification
This compound is an aromatic amide characterized by a cinnamoyl group attached to a 3-methoxyphenylamine moiety. The trans-isomer is the more stable and commonly synthesized form.
| Identifier | Value |
| IUPAC Name | (2E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide[1] |
| CAS Number | 127033-74-3[1][2] |
| Molecular Formula | C16H15NO2[1][3] |
| Molecular Weight | 253.30 g/mol [1][3] |
| SMILES | COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 |
| InChI Key | FSYNPOFBREJATE-UHFFFAOYSA-N |
Synthesis of this compound
The primary route for the synthesis of this compound is the Schotten-Baumann reaction. This method involves the acylation of an amine with an acyl chloride under basic conditions. In this case, 3-methoxyaniline is reacted with cinnamoyl chloride.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction[2]
This protocol is based on a reported synthesis of this compound.[2]
Materials:
-
3-Methoxyaniline (m-anisidine)
-
Cinnamoyl chloride
-
Potassium carbonate (K2CO3)
-
Acetone
-
Water
-
Ethyl acetate (EtOAc)
-
Ice
Procedure:
-
In a suitable reaction vessel, prepare a solvent mixture of acetone (8 mL) and water (16 mL).
-
To this solvent mixture, add 3-methoxyaniline (1 g, 8.12 mmol), followed by potassium carbonate (1.68 g, 12.18 mmol).
-
Sequentially, add cinnamoyl chloride (1.62 g, 9.74 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Upon completion of the reaction (which can be monitored by thin-layer chromatography), pour the mixture into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure to yield the crude product.
-
The reported yield for this procedure is 98%.[2]
Purification:
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis Workflow
Caption: Synthesis of this compound via the Schotten-Baumann reaction.
Physicochemical and Spectroscopic Data
| Property | Expected Value/Characteristics |
| Appearance | Off-white to pale yellow solid[2] |
| Melting Point (°C) | Expected in the range of 140-160 °C (based on analogs) |
| ¹H NMR (ppm) | Expected signals for aromatic protons (δ 6.5-8.0), vinylic protons (δ 6.5-7.8, with a large coupling constant for the trans isomer), a methoxy group singlet (δ ~3.8), and an amide proton singlet (δ >8.0). |
| ¹³C NMR (ppm) | Expected signals for a carbonyl carbon (~165), aromatic and vinylic carbons (110-160), and a methoxy carbon (~55). |
| IR (cm⁻¹) | Expected characteristic peaks for N-H stretching (~3300), C=O stretching (~1650), C=C stretching (~1600), and C-O stretching (~1250 and ~1040). |
Potential Biological Activity: Activation of the Nrf2 Signaling Pathway
Cinnamamide derivatives have been shown to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. Several studies suggest that these compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5]
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as cinnamamides, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once free, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. This leads to the production of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to protect the cell from oxidative stress.
Caption: Activation of the Nrf2 signaling pathway by this compound.
References
- 1. echemi.com [echemi.com]
- 2. N-(CINNAMOYL)-3-METHOXYANILINE | 127033-74-3 [chemicalbook.com]
- 3. This compound - Opulent Pharma [opulentpharma.com]
- 4. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
N-(3-Methoxyphenyl)Cinnamamide: A Technical Overview of its Chemical Synthesis and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Methoxyphenyl)cinnamamide belongs to the cinnamamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological potential. While a singular "discovery" of this specific molecule is not prominently documented, its history is intertwined with the broader exploration of cinnamamide derivatives. These compounds have been investigated for a range of biological activities, including neuroprotective, antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth look at the synthesis, known biological context, and potential mechanisms of action of this compound and its analogs, with a focus on the well-established synthetic protocols and relevant signaling pathways.
Introduction to Cinnamamides
The cinnamamide scaffold is a versatile structural motif incorporated into numerous organic compounds with therapeutic potential. It consists of a cinnamoyl group attached to an amine via an amide linkage. This structure allows for a variety of interactions with biological targets, including hydrophobic and dipolar interactions, as well as hydrogen bonding. The phenyl ring and the amide group can be readily substituted, providing a rich field for structure-activity relationship (SAR) studies to optimize pharmacological activity. Cinnamamide derivatives have shown promise in preclinical models for disorders of the central and peripheral nervous systems.[1]
Synthesis of this compound
The synthesis of this compound, like other N-aryl cinnamamides, is typically achieved through the acylation of an aniline derivative with a cinnamoyl derivative. A common and straightforward method involves the reaction of cinnamoyl chloride with 3-methoxyaniline.
General Experimental Protocol: Amide Coupling
A standard laboratory procedure for the synthesis of this compound is as follows:
-
Preparation of Cinnamoyl Chloride: Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF), to produce cinnamoyl chloride. The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure.
-
Amide Bond Formation: The resulting cinnamoyl chloride is dissolved in a suitable aprotic solvent (e.g., THF, DCM, or diethyl ether). To this solution, 3-methoxyaniline is added, along with a base such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours.
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess base and aniline, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to yield pure this compound.
Synthesis Workflow Diagram
Physicochemical Data
While specific experimental data for this compound is not extensively published in comparative tables, data for related cinnamamide derivatives can be found in various research articles. For this compound itself, physicochemical properties can be predicted or found in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO₂ | PubChem |
| Molecular Weight | 253.29 g/mol | PubChem |
| IUPAC Name | N-(3-methoxyphenyl)-3-phenylprop-2-enamide | PubChem |
| SMILES | COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 | PubChem |
Biological Context and Potential Mechanism of Action
The broader class of N-phenyl cinnamamide derivatives has been shown to possess a range of biological activities, with a notable mechanism being the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[2][3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
The Nrf2-Keap1 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[4] Electrophilic compounds, such as some cinnamamide derivatives, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous protective genes, including those encoding for enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), as well as enzymes involved in glutathione synthesis.[2][3]
Nrf2 Signaling Pathway Diagram
Conclusion
This compound represents a member of the pharmacologically significant cinnamamide family. While its specific discovery and historical development are not extensively detailed, its synthesis is readily achievable through established organic chemistry methods. The biological activities of related N-aryl cinnamamides, particularly their ability to modulate the Nrf2 signaling pathway, suggest that this compound may also possess valuable cytoprotective and antioxidant properties. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers interested in exploring the synthesis and biological evaluation of this compound and its analogs.
References
The Core Mechanism of Action of N-(3-Methoxyphenyl)cinnamamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Methoxyphenyl)cinnamamide belongs to the cinnamamide class of compounds, which are derivatives of cinnamic acid. These molecules have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The core structure, featuring a phenyl ring connected to a propenoic acid amide chain, allows for a multitude of substitutions, leading to a wide range of biological effects. This technical guide provides a detailed overview of the mechanism of action of this compound and its closely related analogues, summarizing key experimental findings, quantitative data, and the underlying signaling pathways.
Antioxidant and Cytoprotective Mechanisms
A primary mechanism of action for many cinnamamide derivatives is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress.
Nrf2/Antioxidant Response Element (ARE) Pathway
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as some cinnamamide derivatives, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
The activation of the Nrf2-ARE pathway by N-phenyl cinnamamide derivatives has been shown to upregulate the expression of several critical antioxidant and detoxifying enzymes, including:
-
NAD(P)H quinone oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinone intermediates.[2]
-
Hemeoxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[1]
-
Glutamate-cysteine ligase catalytic subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[2]
The induction of these genes leads to an overall increase in the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.
Nrf2 Signaling Pathway Activation by Cinnamamides.
Antimicrobial Activity
Several synthetic cinnamides and cinnamates have demonstrated significant antimicrobial activity against a range of pathogens.[3][4] The proposed mechanisms of action in this context are multifaceted and appear to depend on the specific chemical structure of the derivative and the target organism.
Fungal Infections
Against fungal pathogens like Candida species, certain cinnamamide derivatives are believed to exert their effects through direct interaction with the fungal cell membrane and cell wall.[3] One of the key targets is ergosterol, a vital component of the fungal plasma membrane that is absent in mammalian cells. By binding to ergosterol, these compounds can disrupt membrane integrity, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[3]
Bacterial Infections
The antibacterial activity of cinnamamide derivatives has been noted against both Gram-positive and Gram-negative bacteria.[3][5] While the exact mechanisms are still under investigation, potential modes of action include:
-
Inhibition of Biofilm Formation: Some derivatives have been shown to prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[4][5]
-
Disruption of Bacterial Membranes: Similar to their antifungal activity, these compounds may disrupt the structure and function of bacterial cell membranes.
Anticancer Activity
The potential of cinnamamide derivatives as anticancer agents is an active area of research.[6][7] Their mechanism of action in this context is often linked to the induction of apoptosis (programmed cell death) in cancer cells.
One study on N-(4-phenylthiazol-2-yl)cinnamamide derivatives found that the most potent analogue induced apoptosis in Jurkat cells.[7] While the specific upstream targets were not fully elucidated, the induction of apoptosis is a hallmark of many successful chemotherapeutic agents. The α,β-unsaturated carbonyl group present in the cinnamamide scaffold is considered a Michael acceptor, a feature often found in compounds designed to have anticancer activity.[6]
Quantitative Data Summary
The following tables summarize the reported biological activities of various cinnamamide derivatives. It is important to note that these data are for a range of related compounds and not exclusively for this compound, for which specific data is limited in the reviewed literature.
Table 1: Anticancer Activity of Cinnamamide Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| N-(o-tolyl)caffeamide | P388 murine leukemia | 0.91 | [6] |
| N-benzyl-p-coumaramide (5a) | P388 murine leukemia | 16.15 | [6] |
| N-(o-tolyl)-p-coumaramide | P388 murine leukemia | 16.97 | [6] |
| N-benzylferulamide (5c) | P388 murine leukemia | 179.56 | [6] |
| N-benzylcaffeamide (5b) | P388 murine leukemia | 674.38 | [6] |
| N-(4-phenylthiazol-2-yl)cinnamamide derivative (8f) | Jurkat | 0.035 µM | [7] |
Table 2: Antimicrobial Activity of Cinnamamide Derivatives
| Compound | Organism | MIC (µM) | Reference |
| 4-isopropylbenzylcinnamide (18) | S. aureus | 458.15 | [3] |
| Decyl cinnamate (9) | S. aureus | 550.96 | [3] |
| Butyl cinnamate (6) | C. albicans | 626.62 | [3] |
| Propyl cinnamate (4) | C. albicans | 672.83 | [3] |
| Ethyl cinnamate (3) | C. albicans | 726.36 | [3] |
Experimental Protocols
Nrf2/ARE-driven Luciferase Reporter Assay
This assay is used to quantify the activation of the Nrf2 signaling pathway.
-
Cell Culture: HepG2 cells are stably transfected with a plasmid containing the firefly luciferase gene under the control of an ARE promoter.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., N-phenyl cinnamamide derivatives) for a specified period.
-
Lysis: The cells are lysed to release the intracellular components, including the expressed luciferase enzyme.
-
Luminometry: A luciferase substrate (luciferin) is added to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin, which results in the emission of light.
-
Data Analysis: The light intensity is measured using a luminometer and is directly proportional to the level of Nrf2 activation. The results are often normalized to a control (e.g., vehicle-treated cells).[1][2]
Workflow for Nrf2/ARE Luciferase Reporter Assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HepG2, K562) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[5][7]
Conclusion
This compound and its related derivatives represent a versatile class of bioactive molecules with a range of potential therapeutic applications. Their core mechanism of action, particularly for their antioxidant and cytoprotective effects, is strongly linked to the activation of the Nrf2 signaling pathway. Furthermore, their ability to interact with microbial membranes and induce apoptosis in cancer cells highlights their potential as antimicrobial and anticancer agents. Further research is warranted to fully elucidate the specific molecular targets and to optimize the structure of these compounds for enhanced efficacy and safety in various disease models. The provided data and experimental frameworks offer a solid foundation for future investigations in this promising area of drug discovery.
References
- 1. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pakdosen.unhas.ac.id [pakdosen.unhas.ac.id]
- 7. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
N-(3-Methoxyphenyl)Cinnamamide: A Comprehensive Technical Review of Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Methoxyphenyl)cinnamamide, a derivative of the versatile cinnamamide scaffold, has emerged as a compound of interest in medicinal chemistry due to the diverse biological activities exhibited by related structures. This technical guide synthesizes the available, albeit limited, scientific literature on this compound and its close analogs, focusing on its potential anticancer, anti-inflammatory, and neuroprotective properties. While direct quantitative data and detailed experimental protocols for this specific molecule are not extensively available in the public domain, this document extrapolates potential activities and mechanisms based on the broader class of cinnamamide derivatives. This guide aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound, highlighting areas ripe for further investigation.
Introduction
Cinnamamides are a class of naturally occurring and synthetic compounds characterized by a core structure of cinnamic acid linked to an amine via an amide bond. This scaffold has proven to be a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.[1][2] The versatility of the cinnamamide backbone allows for substitutions on both the phenyl ring of the cinnamoyl moiety and the N-aryl or N-alkyl group, enabling the fine-tuning of its biological properties.
This guide focuses specifically on this compound, exploring its potential biological activities based on the established pharmacology of related cinnamamide derivatives.
Synthesis
The synthesis of this compound can be achieved through standard amide bond formation reactions. A common and efficient method involves the reaction of cinnamoyl chloride with 3-methoxyaniline in the presence of a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran (THF).[3]
An alternative approach involves the direct coupling of cinnamic acid with 3-methoxyaniline using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC) in combination with an activating agent like 4-dimethylaminopyridine (DMAP).[3]
General Synthesis Workflow
Caption: General synthesis scheme for this compound.
Potential Biological Activities and Mechanisms of Action
While specific experimental data for this compound is sparse, the known activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications.
Anticancer Activity
Cinnamamide derivatives have demonstrated significant potential as anticancer agents.[2] The proposed mechanisms of action are varied and often depend on the specific substitution patterns of the molecule.
Potential Mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: N-hydroxycinnamamides are a well-established class of HDAC inhibitors.[1][4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. While this compound is not an N-hydroxycinnamamide, the cinnamoyl scaffold itself can contribute to binding at the active site of HDACs. Further investigation is warranted to determine if it possesses any HDAC inhibitory activity.
-
Induction of Apoptosis: Many cinnamamide derivatives have been shown to induce apoptosis in various cancer cell lines.[5] This programmed cell death is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
-
Cell Cycle Arrest: Cinnamamides can induce cell cycle arrest, often at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[6]
Quantitative Data for Related Cinnamamides (for comparison):
| Compound | Cell Line | IC50 (µM) | Reference |
| Hexadecyl caffeate | RPMI 8226 (Multiple Myeloma) | 3.0 | [7] |
| Octadecyl caffeate | RPMI 8226 (Multiple Myeloma) | 9.4 | [7] |
| Methyl caffeate | MCF-7 (Breast Cancer) | 0.62 | [7] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamamide derivatives have shown promise as anti-inflammatory agents.[4][8]
Potential Mechanisms:
-
Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response. Cinnamaldehydes, closely related to cinnamamides, have been shown to inhibit NF-κB activation.[9] This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.
-
Modulation of Pro-inflammatory Cytokines: Cinnamamides may exert their anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Caption: Postulated mechanism of NF-κB pathway inhibition by cinnamamides.
Neuroprotective Activity
The cinnamamide scaffold has been incorporated into compounds designed to combat neurodegenerative diseases like Alzheimer's disease.[10]
Potential Mechanisms:
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. Cinnamamides can act as antioxidants, scavenging free radicals and protecting neurons from oxidative damage.[11] The presence of the methoxy group on the phenyl ring of this compound may contribute to its antioxidant potential.
-
Inhibition of β-amyloid Aggregation: Some cinnamamide-based hybrids have been shown to inhibit the aggregation of β-amyloid peptides, a key pathological hallmark of Alzheimer's disease.[10]
Experimental Protocols (General)
While specific protocols for this compound are not available, the following are general methodologies used to assess the biological activities of cinnamamide derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the effect of a compound on cell proliferation and to determine its cytotoxic potential.
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A simplified workflow for the MTT cytotoxicity assay.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.
Protocol Outline:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Compound Treatment: Treat the transfected cells with this compound at various concentrations.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).
-
Cell Lysis: After a defined incubation period, lyse the cells to release the reporter proteins.
-
Luciferase Assay: Measure the activity of both the firefly and Renilla luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of cinnamamides. Based on the activities of its structural analogs, it holds potential as an anticancer, anti-inflammatory, and neuroprotective agent. However, to fully realize its therapeutic potential, a significant amount of research is required.
Key areas for future investigation include:
-
Systematic Biological Screening: Comprehensive in vitro screening of this compound against a panel of cancer cell lines, inflammatory markers, and models of neurodegeneration is essential to identify its primary biological activities.
-
Quantitative Analysis: Determination of IC50 values and other quantitative measures of activity will be crucial for understanding its potency and for structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is necessary to understand its pharmacological effects.
-
In Vivo Efficacy and Safety: Following promising in vitro results, evaluation of the compound's efficacy and safety in animal models of relevant diseases will be a critical next step.
References
- 1. Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pakdosen.unhas.ac.id [pakdosen.unhas.ac.id]
- 4. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashdin.com [ashdin.com]
- 7. ijbpas.com [ijbpas.com]
- 8. mdpi.com [mdpi.com]
- 9. Dietary compounds activates sirtuins – a computational modeling approach towards the management of ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirtuin 1-activating derivatives belonging to the anilinopyridine class displaying in vivo cardioprotective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Methoxyphenyl)Cinnamamide review of literature
An In-depth Technical Guide on N-(3-Methoxyphenyl)cinnamamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a derivative of cinnamic acid, a naturally occurring compound found in various plants. Cinnamic acid and its derivatives, including cinnamamides, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive review of the available scientific literature on this compound and related N-arylcinnamamides, focusing on their synthesis, biological properties, and potential therapeutic applications. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Cinnamic acid and its derivatives are a class of organic compounds characterized by a phenyl group attached to an acrylic acid moiety.[1] These compounds have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2] The cinnamamide scaffold, in particular, allows for diverse chemical modifications, enabling the optimization of its pharmacological profile.[3] N-arylcinnamamides, a subset of these derivatives, have shown promise in various therapeutic areas. This guide focuses on this compound, providing a detailed overview of its chemical synthesis and biological evaluation based on existing literature.
Chemical Synthesis
The synthesis of N-arylcinnamamides, including the N-(3-Methoxyphenyl) derivative, is typically achieved through the amidation of cinnamoyl chloride or cinnamic acid with the corresponding aniline.
General Synthetic Protocols
Two primary methods for the synthesis of N-phenyl cinnamamide derivatives have been described:
-
Method A (from Cinnamoyl Chloride): This method involves the reaction of a substituted aniline with cinnamoyl chloride in the presence of a base, such as triethylamine (TEA), in an appropriate solvent like tetrahydrofuran (THF).[1]
-
Method B (from Cinnamic Acid): This procedure utilizes a coupling agent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), to facilitate the amide bond formation between cinnamic acid (or a substituted cinnamic acid) and a substituted aniline in a solvent mixture like dichloromethane (DCM) and dimethylformamide (DMF).[1]
A modified approach involves the initial conversion of the cinnamic acid to its corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with the aniline.[1]
Example Synthesis of N-(4-methoxyphenyl)cinnamamide
While a specific protocol for this compound is not detailed in the provided search results, the synthesis of the closely related N-(4-methoxyphenyl)cinnamamide (1c) is described as follows:
To a solution of cinnamoyl chloride in THF, N-(4-methoxyphenyl)aniline (4-methoxyaniline) and triethylamine are added. The reaction mixture is stirred at room temperature. After completion, the solvent is removed, and the residue is extracted. The final product is purified by column chromatography.[4]
Yield: 65%[4] ¹H-NMR (400 MHz, CDCl₃) δ: 7.74 (d, J = 15.5 Hz, 1H), 7.53 (m, 5H), 7.36 (m, 3H), 6.87 (d, J = 8.9 Hz, 2H), 6.57 (d, J = 15.5 Hz, 1H), 3.79 (s, 3H)[4] ¹³C-NMR (101 MHz, CDCl₃) δ: 164.1, 156.6, 142.1, 134.8, 131.3, 130.0, 129.0, 128.1, 121.9, 121.0, 114.3, 55.6[4] HRMS (ESI) m/z [M + H]⁺: Calculated for C₁₆H₁₆NO₂: 254.1176, Found: 254.1178[4]
Biological Activities and Mechanism of Action
N-arylcinnamamides have been investigated for a variety of biological activities. The mechanism of action often involves the modulation of key signaling pathways implicated in inflammation and cellular stress responses.
Anti-inflammatory Activity
Several N-arylcinnamamide derivatives have demonstrated potent anti-inflammatory effects. A primary mechanism underlying this activity is the inhibition of the pro-inflammatory transcription factor NF-κB.[5] In lipopolysaccharide (LPS)-stimulated cells, many cinnamamides have been shown to significantly attenuate NF-κB activation.[5]
Antioxidant Activity and Nrf2 Pathway Activation
Substituted N-phenyl cinnamamide derivatives have been shown to protect hepatocytes against oxidative stress.[6] This protective effect is mediated through the activation of the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway.[6] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes.
Upon activation by certain cinnamamides, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of genes such as NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC).[6] The increase in GCLC expression enhances the synthesis of glutathione (GSH), a major endogenous antioxidant.[6]
Anticancer and Antimicrobial Activities
Various N-arylcinnamamide derivatives have been evaluated for their antiproliferative activity against human cancer cell lines, including breast, prostate, lung, and cervical cancer.[7] Additionally, these compounds have demonstrated antimicrobial properties against different strains of bacteria and fungi.[5][8] The presence of certain substituents on the aryl rings can significantly influence the potency and spectrum of these activities.[5]
Quantitative Data
The following table summarizes the reported biological activity for a selection of N-arylcinnamamides. Data for the specific N-(3-Methoxyphenyl) derivative is limited in the provided search results; therefore, data for related compounds are included for comparative purposes.
| Compound ID | R Group (Substitution on N-phenyl ring) | Biological Activity | IC₅₀ (µM) | Cell Line/Target | Reference |
| 6 | 3-CF₃ | Cytotoxicity | 11.60 ± 1.13 | THP1-Blue™ NF-κB | [5] |
| 10 | 3,4-Cl | Cytotoxicity | 6.28 ± 2.32 | THP1-Blue™ NF-κB | [5] |
| 11 | 3,5-Cl | Cytotoxicity | 2.43 ± 1.06 | THP1-Blue™ NF-κB | [5] |
| 13 | 3,5-CF₃ | Cytotoxicity | 2.17 ± 1.19 | THP1-Blue™ NF-κB | [5] |
| 21 | 4-Cl (on cinnamoyl), 5-hydroxypentyl (on amide N) | Mushroom Tyrosinase Inhibition (monophenolase) | 36.98 ± 1.07 | - | [9] |
| 21 | 4-Cl (on cinnamoyl), 5-hydroxypentyl (on amide N) | Mushroom Tyrosinase Inhibition (diphenolase) | 146.71 ± 16.82 | - | [9] |
Experimental Protocols
General Procedure for N-Phenyl Cinnamamide Synthesis (Method A)
-
Dissolve the substituted aniline (1.00 equiv.) and triethylamine (2.00 equiv.) in THF.
-
Add a solution of cinnamoyl chloride (1.00 equiv.) in THF to the mixture.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and 3N HCl.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the product by column chromatography.[1]
NF-κB Activity Assay
-
Culture THP1-Blue™ NF-κB cells.
-
Transfer cells into a serum-free RPMI 1640 medium.
-
Add the test compounds at the desired concentration (e.g., 2 µM).
-
After 1 hour of incubation, stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL).
-
Evaluate NF-κB activity using an appropriate reporter system.[5]
Nrf2/ARE Luciferase Reporter Assay
-
Use HepG2 cells stably transfected with an ARE-driven luciferase reporter construct.
-
Seed the cells in appropriate plates and allow them to attach.
-
Treat the cells with various concentrations of the test compounds.
-
A known Nrf2 activator, such as tert-butyl hydroquinone (t-BHQ), can be used as a positive control.
-
After a suitable incubation period, lyse the cells and measure luciferase activity.
-
Normalize the luciferase activity to the total protein concentration.[1][6]
Conclusion
This compound belongs to a promising class of compounds with diverse and tunable biological activities. The existing literature on N-arylcinnamamides highlights their potential as anti-inflammatory and antioxidant agents, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. While specific data on the 3-methoxy substituted derivative is sparse in the reviewed literature, the established synthetic routes and biological assay protocols provide a solid foundation for its further investigation. Future research should focus on the detailed pharmacological profiling of this compound to fully elucidate its therapeutic potential. This guide serves as a foundational resource to aid in the design and execution of such studies.
References
- 1. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US20170240503A1 - N-((3,4,5-trimethoxystyryl)aryl)cinnamamide compounds as potential anticancer agents and process for the preparation thereof - Google Patents [patents.google.com]
- 8. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(3-Methoxyphenyl)Cinnamamide: A Technical Guide to Solubility and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-(3-Methoxyphenyl)Cinnamamide and explores its engagement with cellular signaling pathways. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.
Solubility Profile of this compound
Quantitative Solubility Data
Direct experimental data on the solubility of this compound is limited. However, a computationally predicted aqueous solubility value is available. For comparative purposes, solubility data for the parent compound, Cinnamamide, and a structurally related compound, m-Methoxybenzamide, are also presented.
| Compound | Solvent | Solubility | Data Type |
| This compound | Water | 0.0398 mg/mL | Predicted |
| m-Methoxybenzamide | DMSO | ~30 mg/mL | Experimental |
| Ethanol | ~1 mg/mL | Experimental | |
| Cinnamamide | DMSO | 30 mg/mL - 100 mg/mL | Experimental |
| DMF | 30 mg/mL | Experimental | |
| Ethanol | 5 mg/mL | Experimental |
Note: The solubility of Cinnamamide in DMSO is reported with a range, reflecting data from different suppliers.
Qualitative Solubility Insights from Synthetic Procedures
Qualitative information regarding the solubility of this compound and its derivatives can be inferred from solvents utilized in their synthesis and purification. Common solvents employed in these procedures include tetrahydrofuran (THF), ethyl acetate, hexanes, methanol, and dichloromethane. The use of these solvents implies at least a moderate degree of solubility to facilitate chemical reactions and chromatographic purification.
Experimental Protocol for Solubility Determination
For researchers seeking to establish precise solubility data for this compound, a gravimetric method is a reliable and widely accepted approach. The following protocol is a general guideline that can be adapted for this purpose.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, water)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Pipettes and syringes with filters (e.g., 0.22 µm PTFE)
-
Evaporating dish or pre-weighed vials
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Centrifuge the vials at a moderate speed to further separate the undissolved solute.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.
-
Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the dish or vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, accurately weigh the dish or vial containing the dried solute.
-
-
Calculation of Solubility:
-
The solubility (in mg/mL) is calculated by dividing the mass of the dissolved solid by the volume of the supernatant taken.
-
The following diagram illustrates the general workflow for this experimental protocol.
Spectroscopic and Synthetic Profile of N-(3-Methoxyphenyl)Cinnamamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of N-(3-Methoxyphenyl)Cinnamamide. Due to the limited availability of comprehensive, publicly accessible experimental data for this specific molecule, this document presents a combination of data for a closely related isomer, predicted spectroscopic values, and established experimental protocols for the synthesis and characterization of cinnamamides. This information is intended to serve as a valuable resource for researchers engaged in the study and development of cinnamamide derivatives.
Introduction
This compound belongs to the cinnamamide class of compounds, which are characterized by a phenylpropanoid backbone. Cinnamic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The substitution pattern on both the cinnamoyl and aniline moieties can significantly influence the pharmacological properties of these molecules. Understanding the spectroscopic characteristics is crucial for the unambiguous identification and quality control of these compounds.
Spectroscopic Data
Reference Spectroscopic Data: N-(4-methoxyphenyl)cinnamamide
The following data for N-(4-methoxyphenyl)cinnamamide is sourced from a study on N-phenyl cinnamamide derivatives.[1]
Table 1: 1H NMR, 13C NMR, and HRMS Data for N-(4-methoxyphenyl)cinnamamide [1]
| Parameter | Value |
| 1H NMR (400 MHz, CDCl3) | δ 7.74 (d, J = 15.5 Hz, 1H), 7.53 (m, 5H), 7.36 (m, 3H), 6.87 (d, J = 8.9 Hz, 2H), 6.57 (d, J = 15.5 Hz, 1H), 3.79 (s, 3H) |
| 13C NMR (101 MHz, CDCl3) | δ 164.1, 156.6, 142.1, 134.8, 131.3, 130.0, 129.0, 128.1, 121.9, 121.0, 114.3, 55.6 |
| HRMS (ESI) | m/z [M + H]+ calculated for C16H16NO2: 254.1176; found: 254.1178 |
Predicted Spectroscopic Data: this compound
The following table presents the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data from structurally similar compounds and established principles of NMR and IR spectroscopy.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks/Signals |
| 1H NMR | Cinnamoyl moiety: ~7.7 (d, 1H, J ≈ 15.5 Hz, Ar-CH=), ~6.6 (d, 1H, J ≈ 15.5 Hz, =CH-CO), 7.2-7.6 (m, 5H, Ar-H). 3-Methoxyphenyl moiety: ~7.2-7.4 (m, 2H, Ar-H), ~6.8-7.0 (m, 2H, Ar-H), ~3.8 (s, 3H, -OCH3). Amide proton: ~7.8-8.2 (br s, 1H, -NH). |
| 13C NMR | Carbonyl: ~164-166 ppm. Olefinic carbons: ~140-143 ppm (Ar-CH=), ~120-123 ppm (=CH-CO). Aromatic carbons: ~110-160 ppm (multiple signals). Methoxy carbon: ~55 ppm. |
| IR (cm-1) | N-H stretch: ~3300-3400. C=O stretch (Amide I): ~1650-1670. N-H bend (Amide II): ~1520-1550. C=C stretch: ~1600-1625. C-O stretch (aromatic ether): ~1200-1250 and ~1020-1050. |
| Mass Spectrometry | Molecular Ion [M]+: m/z 253. [M+H]+: m/z 254. Key Fragments: m/z 131 (cinnamoyl cation), m/z 123 (3-methoxyaniline radical cation). |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of cinnamamides, adapted from established literature procedures.
Synthesis of this compound
A common method for the synthesis of N-substituted cinnamamides is the reaction of cinnamoyl chloride with the corresponding aniline derivative.
Materials:
-
Cinnamoyl chloride
-
3-Methoxyaniline
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cinnamoyl chloride (1.1 equivalents) in anhydrous THF to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Spectroscopic Characterization
-
1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
The purified compound is dissolved in a deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Coupling constants (J) are reported in Hertz (Hz).
-
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an attenuated total reflectance (ATR) accessory.
-
Characteristic absorption bands are reported in wavenumbers (cm-1).
-
High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
-
Electron ionization (EI) or chemical ionization (CI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.
-
The results are reported as a mass-to-charge ratio (m/z).
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
References
Preliminary Cytotoxicity Screening of Cinnamamide Derivatives: A Technical Guide
Disclaimer: This technical guide addresses the preliminary cytotoxicity screening of cinnamamide derivatives as a class of compounds. A comprehensive literature search did not yield specific cytotoxic data for N-(3-Methoxyphenyl)cinnamamide. The methodologies and data presented herein are based on studies of structurally related cinnamamide compounds and serve as a general framework for researchers, scientists, and drug development professionals.
Introduction to Cinnamamides in Drug Discovery
Cinnamic acid and its derivatives, including cinnamamides, are a class of naturally occurring and synthetic compounds that have garnered significant interest in medicinal chemistry. These compounds possess a core structure characterized by a benzene ring, an alkene double bond, and an amide functional group. The versatility of this scaffold allows for a wide range of chemical modifications, leading to a diverse library of compounds with various biological activities. Notably, several cinnamamide derivatives have been investigated for their potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents.[1][2] The α,β-unsaturated bond in the cinnamoyl moiety is often implicated in their therapeutic effects, particularly in the context of cancer treatment.[1]
Quantitative Cytotoxicity Data of Cinnamamide Derivatives
The cytotoxic potential of various cinnamamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, has been determined in numerous studies. The following table summarizes the IC50 values for a selection of cinnamamide derivatives, providing a comparative overview of their cytotoxic activity.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| N-(o-tolyl)caffeamide | P388 (murine leukemia) | 0.91 | [3] |
| trans-N-benzyl-p-coumaramide (5a) | P388 (murine leukemia) | 16.15 | [3] |
| N-(o-tolyl)-p-coumaramide | P388 (murine leukemia) | 16.97 | [3] |
| trans-3-(4-hydroxy-3-methoxyphenyl)-N-phenethylacrylamide | P388 (murine leukemia) | 29.14 | [3] |
| trans-N-benzylcaffeamide (5b) | P388 (murine leukemia) | 179.56 | [3] |
| trans-N-benzylferulamide (5c) | P388 (murine leukemia) | 674.38 | [3] |
| Cinnamamide (CNM) | KB (human oral epidermoid carcinoma) | 1.29 mM | [4] |
| Cinnamamide (CNM) | BEL-7402 (human hepatoma) | 1.94 mM | [4] |
| Cinnamamide (CNM) | HT-1080 (human fibrosarcoma) | 1.94 mM | [4] |
| Cinnamamide (CNM) | 2BS (human fetal lung) | 4.33 mM | [4] |
Experimental Protocols for Cytotoxicity Screening
A standardized and reproducible protocol is crucial for the preliminary assessment of a compound's cytotoxic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for evaluating cell viability.
Principle of the MTT Assay
The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and are solubilized using a suitable solvent. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.
Materials and Reagents
-
Human cancer cell line(s) of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
This compound or other test compounds
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
The following diagram illustrates the general workflow for a preliminary cytotoxicity screening experiment using the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA.
-
Resuspend the cells in a complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
MTT Assay:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Potential Mechanisms of Action: Apoptotic Signaling
Should this compound or its derivatives exhibit significant cytotoxicity, further investigation into the underlying mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common pathway through which anticancer agents exert their effects. The following diagram depicts a simplified, generalized apoptotic signaling pathway that could be explored.
Conclusion
This technical guide provides a foundational framework for conducting preliminary cytotoxicity screening of this compound and other cinnamamide derivatives. The provided data on related compounds highlight the potential of this chemical class in cancer research. The detailed experimental protocol for the MTT assay offers a robust starting point for in vitro evaluation. Should promising cytotoxic activity be observed, further studies to elucidate the mechanism of action, such as the involvement of apoptotic pathways, are highly recommended.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamamide, the amide derivative of cinnamic acid, and its related compounds represent a versatile scaffold in medicinal chemistry. Possessing a wide array of biological activities, these compounds have garnered significant interest for their therapeutic potential in various disease areas, including oncology, inflammation, neurodegenerative disorders, and infectious diseases. Their relatively simple chemical structure allows for facile synthetic modification, making them attractive candidates for the development of novel therapeutics with improved potency and selectivity. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of cinnamamide derivatives, intended to serve as a valuable resource for researchers and drug development professionals.
Synthesis of Cinnamamide Derivatives
The synthesis of cinnamamide derivatives is typically achieved through the amidation of cinnamic acid or its activated forms. A common and efficient method involves the conversion of a substituted cinnamic acid to its corresponding cinnamoyl chloride, followed by a reaction with a primary or secondary amine.
A representative synthetic workflow for the preparation of an N-arylcinnamamide is illustrated below.
Caption: General synthetic workflow for N-substituted cinnamamide derivatives.
Biological Activities and Quantitative Data
Cinnamamide derivatives have demonstrated a remarkable diversity of biological activities. The following tables summarize the quantitative data for some of these activities.
Anticancer Activity
Cinnamamide derivatives have shown cytotoxic effects against a range of cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(4-phenylthiazol-2-yl) cinnamamide derivative 8f | Jurkat | 0.035 | [1] |
| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | THP1-Blue™ NF-κB | 11.60 ± 1.13 | [2] |
| (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide | THP1-Blue™ NF-κB | 2.43 ± 1.06 | [2] |
| N-aryl-4-fluorocinnamide 2d | HepG2 | >100 | [3] |
| Cinnamamide Derivative 4 | HL-60 | 8.09 | [4] |
| Cinnamamide Derivative 4 | MCF-7 | 3.26 | [4] |
| Cinnamamide Derivative 4 | A549 | 9.34 | [4] |
| Cinnamamide Derivative 10 | P388 | - | [5] |
| Cinnamamide Derivative 16d | HeLa | < 10 µg/mL | [6] |
| Cinnamamide Derivative 17a | HeLa | < 10 µg/mL | [6] |
| Cinnamamide Derivative 17d | HeLa | < 10 µg/mL | [6] |
| Cinnamamide Derivative 16c | SKOV-3 | < 10 µg/mL | [6] |
| Cinnamamide Derivative 16d | SKOV-3 | < 10 µg/mL | [6] |
| Cinnamamide Derivative 16c | MCF-7 | < 20 µg/mL | [6] |
| Cinnamamide Derivative 16d | MCF-7 | < 20 µg/mL | [6] |
| Cinnamamide Derivative 17a | MCF-7 | < 20 µg/mL | [6] |
| Cinnamamide Derivative 17c | MCF-7 | < 20 µg/mL | [6] |
Anti-inflammatory Activity
Several cinnamamide derivatives exhibit potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators.
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide | NF-κB Inhibition | Potent at 2 µM | [7] |
| (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide | NF-κB Inhibition | Potent at 2 µM | [7] |
| Cinnamoyl-thiosemicarbazide derivative 3a | Soybean Lipoxygenase Inhibition | 15.3 ± 1.2 | [8] |
| Triazole-cinnamic acid hybrid 4a | Soybean Lipoxygenase Inhibition | 8.2 ± 0.5 | [8] |
| Cinnamamide derivative 3b | Albumin Denaturation Inhibition | 67.36±2.998% at 500µg/mL | [9] |
| Cinnamamide derivative C8 | Protein Denaturation Inhibition | 83.75% at 100 µg/mL | [10] |
| Cinnamamide derivative C9 | Protein Denaturation Inhibition | 80.83% at 100 µg/mL | [10] |
Antimicrobial Activity
The cinnamamide scaffold is a promising template for the development of novel antimicrobial agents.
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| Butyl cinnamate (6 ) | Candida albicans | 626.62 | [6][11] |
| Ethyl cinnamate (3 ) | Candida albicans | 726.36 | [6][11] |
| 4-isopropylbenzylcinnamide (18 ) | Staphylococcus aureus | 458.15 | [6][11] |
| Decyl cinnamate (9 ) | Staphylococcus aureus | 550.96 | [6][11] |
| N,N-diethylcinnamamide (57 ) | Aspergillus niger | 0.89 | [12] |
| N,N-diethylcinnamamide (57 ) | Candida albicans | 1.6 | [12] |
| Isobutyl cinnamate (17 ) | Candida albicans | 0.89 | [12] |
| Isobutyl cinnamate (17 ) | Aspergillus niger | 0.79 | [12] |
| Cinnamamide derivative 4b | Klebsiella pneumoniae | 25 µg/mL | [13] |
| Cinnamamide derivative 4i | Klebsiella pneumoniae | 25 µg/mL | [13] |
| Cinnamamide derivative 4f | Escherichia coli | 12.5 µg/mL | [13] |
| Cinnamamide derivative 4i | Escherichia coli | 12.5 µg/mL | [13] |
| Cinnamamide derivative 4b | Candida albicans | 3.12 µg/mL | [13] |
| Cinnamamide derivative 4b | Aspergillus flavus | 6.25 µg/mL | [13] |
| Benzyl cinnamate (18a ) | Staphylococcus aureus | 128 µg/mL | [2] |
| Benzyl cinnamate (18a ) | Staphylococcus epidermidis | 128 µg/mL | [2] |
| Benzyl cinnamate (18a ) | Pseudomonas aeruginosa | 256 µg/mL | [2] |
Neuroprotective Activity
Certain cinnamamide derivatives have shown promise in protecting neuronal cells from damage.[14]
| Compound/Derivative | Neuroprotective Effect | EC₅₀ (µM) | Reference |
| Clovamide | Protection against t-BOOH and L-glutamate induced neuronal death | 0.9-3.7 | [15] |
| Rosmarinic acid | Protection against t-BOOH and L-glutamate induced neuronal death | 0.9-3.7 | [15] |
| N-propyl cinnamamide 2 | Acetylcholinesterase Inhibition | 8.27 | [16] |
| p-hydroxy benzoic acid 4 | COX-2 Inhibition | 1.85 ± 0.07 | [16] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of cinnamamide derivatives can be attributed to their interaction with various cellular signaling pathways.
Inhibition of NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some cinnamamide derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[15][17]
Caption: Cinnamamide derivatives can inhibit the NF-κB signaling pathway.
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in various cancers. Cinnamamide-based hydroxamic acids are a well-known class of HDAC inhibitors.[18]
Caption: Mechanism of HDAC inhibition by cinnamamide derivatives.
Modulation of GABA-A and NMDA Receptors
Cinnamamide derivatives have been shown to modulate the activity of key neurotransmitter receptors in the central nervous system, such as GABA-A and NMDA receptors, suggesting their potential in treating neurological and psychiatric disorders.[18]
Caption: Modulation of GABA-A and NMDA receptors by cinnamamide derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of cinnamamide derivatives.
General Synthesis of N-Aryl Cinnamamides[16]
-
Activation of Cinnamic Acid: To a solution of the desired cinnamic acid (1 equivalent) in an appropriate solvent (e.g., dry chlorobenzene), add phosphorus trichloride (0.5 equivalents) dropwise at room temperature.
-
Microwave-Assisted Amidation: Heat the reaction mixture under microwave irradiation for a specified time (e.g., 20 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-aryl cinnamamide.
MTT Assay for Neuroprotection in SH-SY5Y Cells[8][19][20][21]
-
Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the cinnamamide derivatives for a specified pre-incubation period.
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent (e.g., glutamate) to the wells and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
HDAC Inhibition Assay using HeLa Nuclear Extract[22][23][24][25]
-
Reaction Setup: In a 96-well plate, combine HeLa nuclear extract (as the source of HDACs), a fluorogenic HDAC substrate, and the cinnamamide derivative at various concentrations in an HDAC assay buffer.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for the deacetylation reaction to occur.
-
Developer Addition: Add a lysine developer solution to each well and incubate for an additional 30 minutes. The developer reacts with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 450 nm. The percentage of HDAC inhibition is calculated relative to a control without the inhibitor.
Conclusion and Future Perspectives
Cinnamamide and its derivatives have emerged as a highly promising class of compounds with a broad spectrum of pharmacological activities. Their synthetic tractability, coupled with their diverse mechanisms of action, makes them attractive candidates for further investigation in drug discovery programs. The data presented in this guide highlight the potential of cinnamamide derivatives in oncology, inflammation, and neurodegenerative diseases. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific biological targets, as well as conducting in-depth preclinical and clinical studies to validate their therapeutic efficacy and safety. The continued exploration of this versatile chemical scaffold holds great promise for the development of next-generation therapeutics.
References
- 1. Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ikm.org.my [ikm.org.my]
- 6. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wjbphs.com [wjbphs.com]
- 10. ashdin.com [ashdin.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Novel Cinnamide Derivatives as Neuroprotective Agents for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clovamide and rosmarinic acid induce neuroprotective effects in in vitro models of neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Cinnamamide Scaffold: A Deep Dive into its Structure-Activity Relationship for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cinnamamide scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its wide array of pharmacological activities. Its simple yet versatile chemical architecture allows for facile modifications, making it an ideal template for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of cinnamamide derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside visualizations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Anticancer Activity of Cinnamamide Derivatives
Cinnamamide derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The SAR studies reveal that the nature and position of substituents on both the phenyl ring and the amide nitrogen play a crucial role in determining their anticancer efficacy.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro anticancer activity (IC50 values) of representative cinnamamide derivatives against various human cancer cell lines.
| Compound ID | R (Substitution on Phenyl Ring) | R' (Substitution on Amide) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | 4-chlorophenyl | - | - | [1] |
| 7g | 3-methoxy, 4-acetoxy | 4-(3-chloro-4-fluoroanilino)quinazoline | H1975 (NSCLC) | 1.22 | [2] |
| 8f | H | 4-phenylthiazol-2-yl | Jurkat | 0.035 | |
| 6 | 4-fluoro | N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone | HepG2 (Liver) | 4.23 | [3] |
| 16c | 4-fluoro | N-(4-chloro-2-mercapto-5-methylphenylsulfonyl) | SKOV-3 (Ovarian) | <10 µg/mL | [1] |
| 16d | 4-chloro | N-(4-chloro-2-mercapto-5-methylphenylsulfonyl) | HeLa (Cervical), SKOV-3 (Ovarian), MCF-7 (Breast) | <10 µg/mL | [1] |
| 17a | 4-bromo | N-(4-chloro-2-mercapto-5-methylphenylsulfonyl) | HeLa (Cervical) | <10 µg/mL | [1] |
| 17d | 4-nitro | N-(4-chloro-2-mercapto-5-methylphenylsulfonyl) | HeLa (Cervical) | <10 µg/mL | [1] |
| 3 | 3,4-diacetoxy | phenethyl | Murine leukaemia P-388 | 0.5 µg/mL | [4] |
Key SAR Insights for Anticancer Activity:
-
Substitution on the Phenyl Ring: Electron-withdrawing groups, such as nitro and halogen atoms, on the phenyl ring of the cinnamoyl moiety generally enhance anticancer activity.[1] The presence of methoxy and acetoxy groups has also been shown to be beneficial.[2]
-
Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen is a critical determinant of cytotoxicity. Bulky and heterocyclic moieties, such as quinazoline and phenylthiazole, can lead to potent anticancer agents.[2] The incorporation of a sulfonamide group has also proven to be an effective strategy.[1]
Experimental Protocols
General Procedure for the Synthesis of Cinnamamide Derivatives:
A common synthetic route involves the reaction of a substituted cinnamic acid with an appropriate amine.[5][6]
-
Activation of Cinnamic Acid: Substituted cinnamic acid (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane or DMF). A coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq), is added, and the mixture is stirred at room temperature for 30 minutes to form an active ester.[6]
-
Amide Bond Formation: The desired amine (1 eq) and a base, such as triethylamine (1 eq), are added to the reaction mixture.[6] The reaction is stirred at room temperature overnight.
-
Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired cinnamamide derivative.
In Vitro Cytotoxicity Assay (MTT Assay):
The anticancer activity of the synthesized cinnamamide derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][3]
-
Cell Seeding: Human cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the cinnamamide derivatives (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathway
EGFR Signaling Pathway Inhibition by Cinnamamide Derivatives
Several cinnamamide derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway.[2][7] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades that promote cell proliferation, survival, and metastasis.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of cinnamamide-quinazoline derivatives as potential EGFR inhibitors to reverse T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashdin.com [ashdin.com]
- 6. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities [jstage.jst.go.jp]
- 7. ClinPGx [clinpgx.org]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-Phenyl Cinnamamide Derivatives: A Technical Guide for Researchers
An in-depth exploration of synthetic methodologies, experimental protocols, and biological significance of N-phenyl cinnamamide derivatives for professionals in research and drug development.
N-phenyl cinnamamide derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. These derivatives, characterized by a core structure featuring a phenyl ring attached to a cinnamamide moiety, have garnered attention for their potential as therapeutic agents. Their reported activities include antioxidant, anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of N-phenyl cinnamamide derivatives, detailing key experimental protocols and summarizing relevant data to facilitate research and development in this promising area.
Synthetic Methodologies
The synthesis of N-phenyl cinnamamide derivatives is primarily achieved through the amidation of cinnamic acid or its activated forms with substituted anilines. Several methods have been reported, each with its own advantages in terms of yield, reaction conditions, and substrate scope.
Method 1: Acyl Chloride Route
A common and straightforward approach involves the reaction of cinnamoyl chloride with a substituted aniline in the presence of a base, such as triethylamine, in an anhydrous solvent like tetrahydrofuran (THF).[4] This method is efficient for a variety of substituted anilines.
Method 2: Coupling Agent-Mediated Synthesis
Another versatile method utilizes coupling agents to facilitate the amide bond formation between cinnamic acid and anilines. Reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) are effective in this regard, particularly for more complex substrates or when milder reaction conditions are required.[4]
Method 3: Enzymatic Synthesis
A greener and more sustainable approach involves the use of enzymes, such as Lipozyme® TL IM, to catalyze the amidation reaction between methyl cinnamates and phenylethylamines.[5] This biocatalytic method often proceeds under mild conditions and can offer high selectivity.
Data Summary of Synthetic Methods
The following table summarizes the quantitative data for different synthetic methods for N-phenyl cinnamamide derivatives, providing a comparative overview of their efficiencies.
| Method | Starting Materials | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Acyl Chloride Route | Cinnamoyl chloride, Substituted aniline | Triethylamine | Tetrahydrofuran (THF) | 3 h | Room Temperature | 28 - 63% | |
| Coupling Agent | m-Coumaric acid, Substituted aniline | BOP, Triethylamine | Dichloromethane/Dimethylformamide (DCM/DMF) | 16 - 24 h | Not Specified | 28 - 63% | [4] |
| Acyl Chloride from Acid | m-Coumaric acid, 4-Chloroaniline | Thionyl chloride, Triethylamine | Tetrahydrofuran (THF) | 18 h | Not Specified | 92% | [4] |
| Direct Amidation | Aniline, Cinnamoyl chloride | None | Ethanol | 2 h | Room Temperature | 78% | |
| Enzymatic Synthesis | Methyl 4-chlorocinnamate, Phenylethylamine | Lipozyme® TL IM | Not Specified | ~40 min | 45 °C | 91.3% | [5] |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic methods discussed.
Protocol 1: Synthesis of N-(4-chlorophenyl)cinnamamide via Acyl Chloride Route[4]
-
To a solution of cinnamoyl chloride (1.00 equivalent) in anhydrous tetrahydrofuran (THF), add substituted aniline (e.g., 4-chloroaniline; 1.00 equivalent) and triethylamine (2.00 equivalents).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (EtOAc).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in a vacuum.
-
Purify the crude product by column chromatography to obtain the desired N-(4-chlorophenyl)cinnamamide.
Protocol 2: Synthesis of N-phenyl m-coumaric amide derivatives using BOP Coupling Reagent[4]
-
To a solution of m-coumaric acid (1.00 equivalent) in a mixture of dichloromethane (DCM) and dimethylformamide (DMF), add the desired substituted aniline (1.00 equivalent), benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP; 1.20 equivalents), and triethylamine (3.00 equivalents).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Dilute the reaction mixture with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final product.
Biological Significance and Signaling Pathways
N-phenyl cinnamamide derivatives have been shown to exert their biological effects through various mechanisms, most notably by activating the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) antioxidant response element (ARE) pathway.[4][6][7] The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to electrophilic compounds like certain N-phenyl cinnamamide derivatives, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a battery of antioxidant and cytoprotective genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[6] This induction of endogenous antioxidants helps to protect cells from oxidative damage.
Visualizations
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of N-phenyl cinnamamide derivatives.
Caption: Workflow for the synthesis and evaluation of N-phenyl cinnamamide derivatives.
Nrf2-ARE Signaling Pathway
The diagram below outlines the activation of the Nrf2-ARE signaling pathway by N-phenyl cinnamamide derivatives.
Caption: Activation of the Nrf2-ARE pathway by N-phenyl cinnamamide derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(3-Methoxyphenyl)cinnamamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Methoxyphenyl)cinnamamide is a synthetic organic compound belonging to the cinnamamide class of molecules. Cinnamamides are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include anti-inflammatory, anticancer, and antioxidant properties. The structural motif, characterized by an α,β-unsaturated carbonyl system, is a key feature that contributes to its biological activity, often acting as a Michael acceptor. The methoxy substitution on the phenyl ring can modulate the compound's electronic properties and bioavailability, potentially influencing its interaction with biological targets. These compounds have been investigated as inhibitors of signaling pathways implicated in various diseases, such as the nuclear factor-kappa B (NF-κB) and epidermal growth factor receptor (EGFR) pathways. This document provides a detailed protocol for the synthesis of this compound and outlines its potential applications in biomedical research.
Data Presentation
| Parameter | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₆H₁₅NO₂ |
| Molecular Weight | 253.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | Typically 85-95% |
| Melting Point | Not consistently reported, expected to be a crystalline solid |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexane. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (d, J=15.6 Hz, 1H), 7.55-7.52 (m, 2H), 7.40-7.36 (m, 3H), 7.30 (s, 1H), 7.22 (t, J=8.0 Hz, 1H), 6.88 (d, J=7.6 Hz, 1H), 6.70 (dd, J=8.4, 2.4 Hz, 1H), 6.55 (d, J=15.6 Hz, 1H), 3.82 (s, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 164.5, 160.2, 142.0, 139.5, 134.8, 129.8, 129.6, 128.9, 127.9, 121.5, 112.5, 110.6, 105.9, 55.3. |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1620 (C=C stretch), ~1590, 1490 (aromatic C=C stretch), ~1250 (C-O stretch). |
| Mass Spec (ESI-MS) | m/z: 254.11 [M+H]⁺ |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol details the synthesis of this compound from cinnamoyl chloride and 3-methoxyaniline.
Materials:
-
Cinnamoyl chloride (1.0 equiv.)
-
3-Methoxyaniline (1.05 equiv.)
-
Triethylamine (TEA) or Pyridine (1.5 equiv.)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methoxyaniline (1.05 equiv.) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 equiv.) to the stirred solution.
-
Addition of Cinnamoyl Chloride: Dissolve cinnamoyl chloride (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient system to afford this compound as a solid.
-
Characterization: Confirm the structure and purity of the synthesized compound using NMR, IR, and mass spectrometry.
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Application Notes
This compound holds potential as a valuable tool in drug discovery and chemical biology. Cinnamamide derivatives have been shown to exhibit a range of biological activities, and the introduction of a methoxy group at the meta-position of the N-phenyl ring can influence its pharmacological profile.
Anti-inflammatory Activity: Many N-arylcinnamamides have demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[1] Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB heterodimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting a key step in this pathway, potentially the activation of the IKK complex, thereby preventing the downstream cascade leading to inflammation.
Anticancer Potential: The α,β-unsaturated amide moiety in this compound makes it a potential Michael acceptor, a feature common in many anticancer agents. This functional group can react with nucleophilic residues, such as cysteine, in various proteins, including key enzymes in cancer-related signaling pathways. For instance, some cinnamamides have been investigated as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers.[2] Inhibition of EGFR can block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Further studies are warranted to explore the specific anticancer mechanisms of this compound.
Antioxidant and Neuroprotective Effects: Cinnamic acid derivatives are known for their antioxidant properties. The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress.[3] Compounds containing an α,β-unsaturated carbonyl group can act as activators of this pathway. This compound may potentially induce the expression of antioxidant enzymes by activating the Nrf2 pathway, thereby protecting cells from oxidative damage. This antioxidant activity could also translate to neuroprotective effects, as oxidative stress is a key contributor to neurodegenerative diseases.
Drug Development and Structure-Activity Relationship (SAR) Studies: The synthesis of this compound provides a platform for further chemical modifications to explore structure-activity relationships. The methoxy group's position and the substitution pattern on both the cinnamoyl and the N-phenyl rings can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.
Conclusion: The detailed synthesis protocol provided herein enables the efficient preparation of this compound. Its potential to modulate key signaling pathways involved in inflammation and cancer makes it a compound of interest for further investigation in drug discovery and development. The application notes highlight its potential as a lead compound for the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors from the natural origin: a recent perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of N-(3-Methoxyphenyl)Cinnamamide by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Methoxyphenyl)cinnamamide and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development due to their potential biological activities. Cinnamamides have been investigated for their anticancer, anti-inflammatory, and neuroprotective properties. Precise purification of these compounds after synthesis is crucial for accurate biological evaluation and further development. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.
The protocol outlines the selection of appropriate stationary and mobile phases, preparation of the crude sample, column packing, and the elution and analysis of fractions. The successful implementation of this protocol will yield this compound with high purity, suitable for subsequent research and development applications.
Physicochemical Data Summary
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for understanding the compound's behavior during the chromatographic process.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅NO₂ | [1] |
| Molecular Weight | 253.3 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | |
| Polarity | Moderately polar | |
| Solubility | Soluble in DMSO, DMF, and ethanol.[2][3] |
Experimental Workflow
The overall workflow for the purification of this compound by column chromatography is depicted in the following diagram.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the purification of this compound.
Thin-Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase composition for the separation of this compound from impurities.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvents: Ethyl acetate (EtOAc), n-Hexane
-
UV lamp (254 nm)
-
Crude this compound sample dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Prepare a series of developing solvents with varying ratios of ethyl acetate and n-hexane (e.g., 1:4, 1:3, 1:2, 1:1, 2:3 v/v).
-
Pour a small amount of the first developing solvent into the TLC chamber, cover it, and allow the atmosphere to saturate for at least 15 minutes.
-
Using a capillary tube, spot the dissolved crude sample onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent front to ascend to approximately 1 cm from the top of the plate.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.
-
Calculate the retention factor (Rf) for the desired compound and any impurities. The ideal solvent system will provide an Rf value of 0.2-0.4 for the target compound and good separation from other spots.[4] Based on literature for similar compounds, a starting point of 30-50% ethyl acetate in hexane is recommended.[5][6]
Column Chromatography Purification
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Mobile phase: Ethyl acetate and n-hexane (optimal ratio determined by TLC)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Crude this compound
-
Dichloromethane (DCM) or other suitable solvent for sample loading
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
Column Packing:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexane).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the packed silica gel.
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the dissolved sample.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Start with a less polar mobile phase (e.g., 20% EtOAc in hexane) and gradually increase the polarity (e.g., to 30%, 40%, and 50% EtOAc in hexane) if necessary to elute the target compound. This is known as a step-gradient elution.
-
Monitor the separation by collecting small spots from each fraction on a TLC plate and analyzing them as described in section 4.1.
Isolation of Pure Compound:
-
Identify the fractions containing the pure this compound based on the TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, mass spectrometry).
Data Presentation
The following table summarizes the expected results for the column chromatography purification of this compound.
| Parameter | Recommended Value / Expected Outcome |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh)[5][7] |
| Mobile Phase (Starting) | 20-30% Ethyl Acetate in n-Hexane (v/v) |
| Mobile Phase (Gradient) | Step-gradient increase in Ethyl Acetate concentration (e.g., up to 50%) |
| Optimal TLC Rf | 0.2 - 0.4 in the chosen mobile phase[4] |
| Expected Yield | >80% (dependent on the purity of the crude material) |
| Expected Purity | >95% (as determined by HPLC or NMR) |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the purification of this compound using silica gel column chromatography. By carefully optimizing the solvent system with preliminary TLC analysis and following the detailed column chromatography procedure, researchers can obtain the target compound with high purity. This is a critical step for ensuring the quality and reliability of subsequent biological and pharmacological studies.
References
- 1. This compound - Opulent Pharma [opulentpharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
Application Notes: In Vitro Antioxidant Activity of N-(3-Methoxyphenyl)cinnamamide using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives are a class of compounds well-recognized for their diverse biological activities, including antioxidant properties.[1][2][3] N-(3-Methoxyphenyl)cinnamamide, a derivative of cinnamic acid, is a subject of interest for its potential as an antioxidant agent. This document provides detailed protocols for assessing the in vitro antioxidant capacity of this compound using two widely accepted and robust methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
The principle behind these assays lies in the ability of an antioxidant compound to donate an electron or a hydrogen atom to a stable radical, thereby neutralizing it and causing a measurable change in color, which can be quantified spectrophotometrically.[4] These methods are fundamental in the preliminary screening and characterization of novel antioxidant compounds in the drug development pipeline.
Data Presentation
The antioxidant activity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the initial radicals. The following table summarizes representative quantitative data for cinnamamide derivatives from literature, which can be used for comparative purposes.
| Compound | Assay | IC50 (µg/mL) | Reference Compound (IC50 µg/mL) |
| This compound | DPPH | Data not available | Ascorbic Acid (~5-10) |
| This compound | ABTS | Data not available | Trolox (~2-8) |
| Example: Cinnamamide Derivative 1 | DPPH | 310.50 ± 0.73[2][5] | Ascorbic Acid |
| Example: Cinnamamide Derivative 2 | ABTS | 419.18 ± 2.72[2][5] | Trolox |
Note: Specific IC50 values for this compound were not found in the cited literature. The example data is for illustrative purposes to demonstrate typical data presentation for cinnamamide derivatives.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from established methodologies for assessing the antioxidant activity of cinnamamide derivatives.[4][6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar concentration range for the positive control (Ascorbic acid or Trolox).
-
-
Assay Protocol:
-
Add 100 µL of each concentration of the test compound or standard to the wells of a 96-well plate in triplicate.
-
Add 100 µL of methanol to control wells (blank).
-
Add 100 µL of the DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and calculating the concentration at which 50% inhibition is achieved.
ABTS Radical Cation Decolorization Assay
This protocol is based on established methods for evaluating the antioxidant capacity of chemical compounds.[4][7][8]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Phosphate Buffered Saline (PBS, pH 7.4)
-
Trolox (or Ascorbic acid) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radicals.
-
-
Preparation of Working ABTS•+ Solution: On the day of the assay, dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar concentration range for the positive control (Trolox).
-
-
Assay Protocol:
-
Add 20 µL of each concentration of the test compound or standard to the wells of a 96-well plate in triplicate.
-
Add 180 µL of the working ABTS•+ solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and calculating the concentration at which 50% inhibition is achieved.
Visualizations
Caption: General Workflow for In Vitro Antioxidant Assays.
Caption: Radical Scavenging Mechanisms of DPPH and ABTS Assays.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashdin.com [ashdin.com]
- 4. benchchem.com [benchchem.com]
- 5. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. nrfhh.com [nrfhh.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Anticancer Activity of N-(3-Methoxyphenyl)Cinnamamide and Related Compounds
Disclaimer: Extensive literature searches did not yield specific data on the anticancer activity of N-(3-Methoxyphenyl)Cinnamamide in HeLa or MCF-7 cell lines. The following application notes and protocols are based on the activities of structurally similar cinnamamide derivatives and provide a framework for the potential evaluation of this compound.
Introduction
Cinnamic acid and its derivatives are a class of compounds that have garnered significant interest in cancer research due to their potential antiproliferative and pro-apoptotic effects.[1][2] These natural and synthetic compounds have been investigated for their activity against various cancer cell lines. This document outlines the potential anticancer activities and relevant experimental protocols for this compound, based on data from structurally related molecules. The methodologies provided are standard assays for determining cytotoxicity, effects on cell cycle progression, and induction of apoptosis.
Quantitative Data Summary
While no specific IC50 values for this compound were found, the following table summarizes the cytotoxic activities of other cinnamamide derivatives against MCF-7 and other cancer cell lines, which can serve as a reference.
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| N-(3-hydroxy-4-methoxy) aryl amide derivative 4e | MCF-7 | 2.11 µM | [3] |
| 3,4-dimethoxybenzyl amide derivative 5c | MCF-7 | 2.61 µM | [3] |
| N-isopropylamide derivative 3 | MCF-7 | 4.73 µM | [3] |
| N-(o-tolyl)caffeamide | P388 | 0.91 µg/mL | [4] |
| Methyl caffeate | MCF-7 | 0.62 µM | [2] |
| trans-3-(4-hydroxy-3-methoxyphenyl)acrylate | P388 | 10.79 µg/mL | [4] |
| N-(o-tolyl)-p-coumaramide | P388 | 16.97 µg/mL | [4] |
| trans-3-(4-hydroxy-3-methoxyphenyl)-N-phenethylacrylamide | P388 | 29.14 µg/mL | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of a test compound like this compound.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HeLa or MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (or test compound)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HeLa or MCF-7 cells in a 96-well plate at a density of 4,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[5]
-
Prepare serial dilutions of the test compound in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
HeLa or MCF-7 cells
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HeLa or MCF-7 cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating anticancer activity.
Simplified Apoptosis Signaling Pathway
References
- 1. Resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide induces G2/M phase cell cycle arrest and apoptosis in HeLa human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pakdosen.unhas.ac.id [pakdosen.unhas.ac.id]
- 5. Ballota hirsuta Benth Arrests the Cell Cycle, Induces Apoptosis and Inhibits the Invasion of MCF-7 and MDA-MB-231 Cell Lines in 2D and 3D Models | MDPI [mdpi.com]
Application Notes and Protocols for Antimicrobial Activity Testing of N-(3-Methoxyphenyl)cinnamamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used in testing the antimicrobial activity of N-(3-Methoxyphenyl)cinnamamide. The protocols outlined below are based on established methods for evaluating cinnamamide derivatives and serve as a robust framework for assessing the efficacy of this specific compound against a range of microbial pathogens.
Introduction
This compound is a derivative of cinnamic acid, a naturally occurring compound found in plants with known antimicrobial properties. Cinnamic acid and its derivatives are of significant interest in drug discovery due to their potential to combat microbial resistance. This document details the experimental procedures for determining the antimicrobial spectrum and potency of this compound, including methods for assessing its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
Data Presentation: Antimicrobial Activity of Cinnamamide Derivatives
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the antimicrobial activities of structurally related cinnamamide and cinnamate derivatives against various bacterial and fungal strains. This data provides a comparative baseline for the expected activity of this compound.
Table 1: Antibacterial Activity of Cinnamamide Derivatives (Representative Data)
| Compound | Test Organism | MIC (µM) | Reference |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 | [1] |
| Decyl cinnamate | Staphylococcus aureus | 550.96 | [1] |
| Benzyl cinnamate | Staphylococcus aureus | 537.81 | [1] |
| 4-isopropylbenzylcinnamide | Staphylococcus epidermidis | 458.15 | [1] |
| Decyl cinnamate | Staphylococcus epidermidis | 550.96 | [1] |
| Benzyl cinnamate | Staphylococcus epidermidis | 537.81 | [1] |
| 4-isopropylbenzylcinnamide | Pseudomonas aeruginosa | 458.15 | [1] |
| Decyl cinnamate | Pseudomonas aeruginosa | 550.96 | [1] |
| Benzyl cinnamate | Pseudomonas aeruginosa | 1075.63 | [1] |
Table 2: Antifungal Activity of Cinnamate Derivatives (Representative Data)
| Compound | Test Organism | MIC (µM) | Reference |
| Butyl cinnamate | Candida albicans | 626.62 | [1] |
| Ethyl cinnamate | Candida albicans | 726.36 | [1] |
| Methyl cinnamate | Candida albicans | 789.19 | [1] |
| Butyl cinnamate | Candida tropicalis | 626.62 | [1] |
| Ethyl cinnamate | Candida tropicalis | 726.36 | [1] |
| Methyl cinnamate | Candida tropicalis | 789.19 | [1] |
| Butyl cinnamate | Candida glabrata | 626.62 | [1] |
| Ethyl cinnamate | Candida glabrata | 726.36 | [1] |
| Methyl cinnamate | Candida glabrata | 789.19 | [1] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland standard
-
Positive control (microorganism in broth without the compound)
-
Negative control (broth only)
-
Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include positive and negative controls in separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC is determined to establish the lowest concentration of the antimicrobial agent that kills the microorganism.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
Protocol:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto an agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Reading Results: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum. This is determined by the absence of microbial growth on the agar plate. An antimicrobial agent is considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.
Agar Well Diffusion Assay
This is a qualitative or semi-quantitative method to screen for antimicrobial activity.
Materials:
-
This compound stock solution
-
Sterile agar plates
-
Bacterial or fungal inoculums
-
Sterile cork borer or pipette tip
Protocol:
-
Inoculation: Spread a standardized microbial inoculum evenly over the surface of an agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Application of Compound: Add a specific volume (e.g., 50-100 µL) of the this compound solution at a known concentration into each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Potential Mechanisms of Action and Signaling Pathways
The antimicrobial activity of cinnamamides can be attributed to various mechanisms. Below are two potential pathways through which this compound may exert its effects.
Antibacterial Mechanism: Inhibition of Bacterial Cell Division
Cinnamaldehyde, a related compound, has been shown to inhibit the bacterial cell division protein FtsZ.[2][3] FtsZ is a crucial protein that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to a failure in cytokinesis and ultimately bacterial cell death.
Caption: Proposed antibacterial mechanism via FtsZ inhibition.
Antifungal Mechanism: Disruption of Fungal Cell Membrane
Some cinnamates have been found to interact with ergosterol, a vital component of the fungal cell membrane.[1] By binding to or inhibiting the synthesis of ergosterol, this compound could disrupt the integrity and fluidity of the fungal cell membrane, leading to leakage of cellular contents and cell death.
Caption: Proposed antifungal mechanism via ergosterol interaction.
Conclusion
The protocols and information provided in these application notes offer a comprehensive starting point for the systematic evaluation of the antimicrobial properties of this compound. By employing these standardized methods, researchers can obtain reliable and comparable data on the compound's efficacy, which is crucial for its potential development as a novel antimicrobial agent. Further investigation into the specific mechanisms of action will be vital for optimizing its therapeutic potential.
References
Application Notes and Protocols: N-(3-Methoxyphenyl)cinnamamide for Neuroprotection in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Methoxyphenyl)cinnamamide is a synthetic compound belonging to the cinnamamide class of molecules, which have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound in established in vitro cellular models of neuronal damage. The protocols are designed to assess the compound's ability to mitigate neurotoxicity induced by common stressors such as glutamate-induced excitotoxicity and oxidative stress. The information presented is intended to guide researchers in the evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases and ischemic stroke.[2][3]
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from key experiments designed to evaluate the neuroprotective efficacy of this compound. These values are based on typical results observed for related cinnamamide derivatives in similar assays.
Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 4.5 |
| Glutamate (10 mM) | - | 48 ± 3.2 |
| Glutamate + this compound | 1 | 55 ± 4.1 |
| Glutamate + this compound | 5 | 68 ± 3.8 |
| Glutamate + this compound | 10 | 82 ± 4.6 |
| Glutamate + this compound | 25 | 91 ± 3.9 |
Table 2: Effect of this compound on Oxidative Stress-Induced Cell Death in PC12 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 5.1 |
| Hydrogen Peroxide (H₂O₂) (200 µM) | - | 52 ± 4.7 |
| H₂O₂ + this compound | 1 | 60 ± 5.3 |
| H₂O₂ + this compound | 5 | 75 ± 4.9 |
| H₂O₂ + this compound | 10 | 88 ± 5.0 |
| H₂O₂ + this compound | 25 | 94 ± 4.2 |
Table 3: Inhibition of Caspase-3 Activity by this compound in Glutamate-Treated SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Relative Caspase-3 Activity (%) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 7.8 |
| Glutamate (10 mM) | - | 350 ± 25.1 |
| Glutamate + this compound | 1 | 310 ± 21.5 |
| Glutamate + this compound | 5 | 225 ± 18.9 |
| Glutamate + this compound | 10 | 150 ± 15.3 |
| Glutamate + this compound | 25 | 115 ± 10.2 |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
This protocol details the methodology for evaluating the protective effects of this compound against glutamate-induced cell death in the human neuroblastoma SH-SY5Y cell line.[3][4][5]
1. Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM/F-12) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
L-Glutamic acid monosodium salt monohydrate
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
2. Cell Culture and Seeding:
-
Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
3. Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control group (DMSO).
-
Following pre-treatment, add glutamate to the wells to a final concentration of 10 mM to induce excitotoxicity. Do not add glutamate to the control wells.
-
Incubate the plates for 24 hours at 37°C.
4. Cell Viability Assay (MTT Assay):
-
After the 24-hour incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Evaluation of Protective Effects against Oxidative Stress in PC12 Cells
This protocol is designed to assess the efficacy of this compound in protecting rat pheochromocytoma (PC12) cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.[6][7]
1. Materials:
-
PC12 rat pheochromocytoma cells
-
Roswell Park Memorial Institute (RPMI) 1640 medium with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
Poly-L-lysine coated 96-well plates
-
MTT solution and DMSO as in Protocol 1
2. Cell Culture and Seeding:
-
Culture PC12 cells in RPMI 1640 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells onto poly-L-lysine coated 96-well plates at a density of 1.5 x 10⁴ cells per well and allow them to attach for 24 hours.
3. Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control.
-
Introduce oxidative stress by adding H₂O₂ to a final concentration of 200 µM.
-
Incubate for 24 hours at 37°C.
4. Cell Viability Assay (MTT Assay):
-
Follow the same procedure for the MTT assay as described in Protocol 1.
Protocol 3: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to determine if this compound's neuroprotective effect involves the inhibition of apoptosis.[2][8][9]
1. Materials:
-
SH-SY5Y cells
-
Cell culture reagents, this compound, and glutamate as in Protocol 1
-
Caspase-3 colorimetric assay kit (containing a specific caspase-3 substrate, e.g., DEVD-pNA)
-
Lysis buffer
-
96-well plates
2. Cell Culture and Treatment:
-
Seed SH-SY5Y cells in a 6-well plate at a density of 5 x 10⁵ cells per well and culture for 24 hours.
-
Treat the cells as described in Protocol 1 (glutamate-induced excitotoxicity model) with the desired concentrations of this compound.
3. Cell Lysis and Protein Quantification:
-
After treatment, collect the cells and lyse them using the lysis buffer provided in the assay kit.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., Bradford or BCA).
4. Caspase-3 Activity Measurement:
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
-
Normalize the caspase-3 activity to the protein concentration and express it as a percentage of the control.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway for the neuroprotective action of this compound.
Caption: Experimental workflow for assessing neuroprotective effects.
Caption: Proposed neuroprotective signaling pathway.
References
- 1. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Cinnamide Derivatives as Neuroprotective Agents for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective Actions of Different Exogenous Nucleotides in H2O2-Induced Cell Death in PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-3: A vulnerability factor and final effector in apoptotic death of dopaminergic neurons in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of N-(3-Methoxyphenyl)Cinnamamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Methoxyphenyl)cinnamamide is a synthetic derivative of cinnamic acid, a naturally occurring compound found in various plants. Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] These compounds are being investigated for their therapeutic potential in a range of diseases. This document provides detailed protocols for cell-based assays to investigate the anti-inflammatory and cytotoxic effects of this compound. The provided methodologies are designed to be clear and reproducible for researchers in cell biology and drug discovery.
Data Presentation
The following table summarizes representative quantitative data for cinnamamide derivatives in relevant cell-based assays. It is important to note that this data is for structurally related N-arylcinnamamide and N-phenyl cinnamamide derivatives and should be considered as a reference for expected outcomes with this compound.
| Compound Type | Assay | Cell Line | Endpoint | Result | Reference |
| N-arylcinnamamides | Cytotoxicity | THP-1 | IC50 | 2.17 - >50 µM | [3][4] |
| N-arylcinnamamides | NF-κB Inhibition | THP-1 Blue™ | % Inhibition at 2 µM | ~20 - 80% | [3] |
| N-phenyl cinnamamides | Nrf2/ARE Activation | HepG2 | Fold Change at 10 µM | 3.57 - 15.6 | [5] |
| Chrysamide B (cinnamamide derivative) | Nitric Oxide Inhibition | RAW 264.7 | IC50 | 0.010 µM | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway potentially modulated by this compound and the general experimental workflow for its characterization.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: General experimental workflow for cell-based assays.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is to assess the effect of this compound on the viability of RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve final concentrations ranging from 1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.
-
Cell Treatment: Remove the old media from the wells and replace it with fresh media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate for 24 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Measurement of Nitric Oxide Production using Griess Assay
This protocol measures the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare dilutions of this compound in DMEM as described in Protocol 1.
-
Cell Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include untreated, LPS-only, and compound-only controls.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only treated cells.
Protocol 3: Analysis of Pro-inflammatory Protein Expression by Western Blot
This protocol is to determine the effect of this compound on the expression of key proteins in the MAPK and NF-κB signaling pathways, such as phosphorylated p38 and p65.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
DMSO
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS for an appropriate time (e.g., 30 minutes for protein phosphorylation).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (β-actin). Express the results as a fold change relative to the LPS-stimulated control.
References
- 1. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(3-Methoxyphenyl)Cinnamamide and Derivatives as Potential Nrf2 Activators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of N-phenyl cinnamamide derivatives, including N-(3-Methoxyphenyl)Cinnamamide, as activators of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway. The protocols detailed below are based on studies of these compounds and offer guidance for their evaluation as cytoprotective agents against oxidative stress.
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, and its activation leads to the expression of numerous antioxidant and detoxification genes.[1][2] Cinnamic acid and its derivatives have been identified as potential Nrf2 activators.[1]
Nrf2 Activation by N-Phenyl Cinnamamide Derivatives
A series of substituted N-phenyl cinnamamide derivatives were synthesized and evaluated for their ability to activate the Nrf2 pathway.[1][3] The screening was conducted using a HepG2 cell line stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.[4][5] Among the synthesized compounds, (E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide (compound 1g) was identified as a particularly potent Nrf2 activator, demonstrating significant, concentration-dependent induction of Nrf2/ARE-driven luciferase activity without notable cytotoxicity.[1]
Key Findings:
-
Nrf2/ARE Activation: Compound 1g significantly increased Nrf2/ARE luciferase activity in a dose-dependent manner.[1]
-
Target Gene Upregulation: Treatment with compound 1g led to the upregulation of Nrf2 target genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC), at both the mRNA and protein levels.[3][4]
-
Increased Glutathione Levels: The upregulation of GCLC, a rate-limiting enzyme in glutathione (GSH) synthesis, resulted in increased intracellular GSH levels, a key endogenous antioxidant.[4]
-
Cytoprotective Effects: Compound 1g demonstrated a cytoprotective effect against tert-butyl hydroperoxide (t-BHP)-induced oxidative cell injury.[1] It also significantly reduced reactive oxygen species (ROS) generated by t-BHP.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from the evaluation of N-phenyl cinnamamide derivatives as Nrf2 activators.
Table 1: Nrf2/ARE Luciferase Activity of N-Phenyl Cinnamamide Derivatives
| Compound | Concentration (µM) | Luciferase Activity (Fold Change vs. Control) |
| 1f | 1 | ~1.5 |
| 3 | ~2.5 | |
| 5 | ~4.0 | |
| 10 | ~7.0 | |
| 1g | 1 | ~2.0 |
| 3 | ~4.5 | |
| 5 | ~8.0 | |
| 10 | ~15.6 | |
| t-BHQ (Positive Control) | 10 | ~15.0 |
Data extracted from a study on N-phenyl cinnamamide derivatives, where compound 1g showed the highest activity.[1]
Table 2: Effect of Compound 1g on Nrf2 Target Gene Expression
| Gene | Treatment | mRNA Expression (Fold Change vs. Control) | Protein Expression (Fold Change vs. Control) |
| NQO1 | 1g (5 µM) | ~2.5 | ~2.0 |
| 1g (10 µM) | ~4.0 | ~3.5 | |
| HO-1 | 1g (5 µM) | ~3.0 | ~2.5 |
| 1g (10 µM) | ~5.0 | ~4.0 | |
| GCLC | 1g (5 µM) | ~2.0 | ~1.8 |
| 1g (10 µM) | ~3.5 | ~3.0 |
Approximate values based on graphical data from Kim et al.[1][4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Nrf2 signaling pathway activation by N-phenyl cinnamamide derivatives.
Caption: Experimental workflow for evaluating Nrf2 activators.
Detailed Experimental Protocols
ARE-Luciferase Reporter Gene Assay
This assay is used to screen for potential Nrf2 activators by measuring the transcriptional activity of the Antioxidant Response Element (ARE).
Materials:
-
HepG2 cells stably transfected with an ARE-luciferase reporter vector (e.g., from BPS Bioscience, Cat# 60514).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test compounds (N-phenyl cinnamamide derivatives) dissolved in DMSO.
-
Positive control (e.g., tert-Butylhydroquinone, t-BHQ).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Promega Dual-Glo® Luciferase Assay System, Cat# E2920).[6]
-
Luminometer.
Protocol:
-
Seed HepG2-ARE-luciferase cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well and incubate overnight.[4]
-
Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compounds or controls to the respective wells. Include a vehicle control (0.1% DMSO).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[4]
-
After incubation, measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Normalize the firefly luciferase activity to a co-transfected Renilla luciferase for transfection efficiency or to total protein concentration.[4]
-
Express the results as fold induction over the vehicle-treated control cells.[1]
Western Blot Analysis for Nrf2 Target Proteins
This protocol is for determining the protein expression levels of Nrf2 target genes such as NQO1, HO-1, and GCLC.
Materials:
-
HepG2 cells.
-
6-well cell culture plates.
-
Test compound (e.g., compound 1g).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-NQO1, anti-HO-1, anti-GCLC, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Seed HepG2 cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 12-24 hours).
-
Harvest the cells and lyse them with ice-cold RIPA buffer.[4]
-
Determine the protein concentration of the lysates using the BCA assay.[4]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[4]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxicity of the test compounds and their protective effects against oxidative stress.
Materials:
-
HepG2 cells.
-
96-well cell culture plates.
-
Test compound.
-
Oxidative stress inducer (e.g., tert-butyl hydroperoxide, t-BHP).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL).[4]
-
DMSO.
-
Microplate reader.
Protocol for Cytotoxicity:
-
Seed HepG2 cells in a 96-well plate at 1.0 × 10⁴ cells/well and incubate overnight.[4]
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[4]
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol for Cytoprotection:
-
Seed HepG2 cells as above.
-
Pre-treat the cells with various concentrations of the test compound for 18 hours.[4]
-
Induce oxidative stress by adding t-BHP (to a final concentration determined by a dose-response curve, e.g., 200 µM) for 24 hours.[4]
-
Perform the MTT assay as described above.
-
Calculate the cytoprotective effect relative to cells treated with t-BHP alone.
These notes and protocols provide a framework for the investigation of this compound and related derivatives as potential Nrf2 activators for therapeutic applications in diseases associated with oxidative stress.
References
- 1. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Profiling Environmental Chemicals for Activity in the Antioxidant Response Element Signaling Pathway Using a High Throughput Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note: HPLC Method for Purity Analysis of N-(3-Methoxyphenyl)Cinnamamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-Methoxyphenyl)cinnamamide is an organic compound with potential applications in pharmaceutical and materials science research. As with any compound intended for advanced applications, ensuring its purity is critical. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method to determine the purity of this compound.
Experimental Protocol
This section details the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis.
2.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic amides.[1][2][3]
-
Software: Chromatography data acquisition and processing software.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) solution in water
-
This compound reference standard and test sample.
-
-
Equipment: Analytical balance, volumetric flasks, pipettes, vials, and a sonicator.
2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.
2.3. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2.4. Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound test sample.
-
Follow the same procedure as for the standard solution preparation to obtain a final concentration of 100 µg/mL.
2.5. Chromatographic Conditions
The following HPLC parameters are recommended for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD or UV at 254 nm |
| Run Time | 30 minutes |
Data Presentation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Table 1: Quantitative Analysis of this compound Purity
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 4.58 | 15.2 | 0.30 |
| Impurity 2 | 7.82 | 25.6 | 0.51 |
| Main Peak | 12.35 | 4980.5 | 98.82 |
| Impurity 3 | 15.67 | 18.9 | 0.37 |
| Total | 5040.2 | 100.00 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis protocol.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The described RP-HPLC method is suitable for the purity determination of this compound. The use of a C18 column with a gradient elution of acetonitrile and water with a TFA modifier provides good separation of the main compound from its potential impurities.[1][4] The method is straightforward and can be readily implemented in a quality control or research laboratory setting. For formal validation, parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) should be established.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 3. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 4. Safinamide Impurity Profiling by HPLC Assay Methods [sigmaaldrich.com]
Application Notes and Protocols for the Structural Elucidation of N-(3-Methoxyphenyl)Cinnamamide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of N-(3-Methoxyphenyl)Cinnamamide using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the necessary experimental protocols and data interpretation strategies essential for the unambiguous identification and characterization of this compound.
Introduction
This compound is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Accurate structural confirmation is a critical step in its synthesis and further development. NMR spectroscopy is an unparalleled analytical technique for the detailed structural analysis of organic molecules in solution, providing insights into the connectivity and spatial arrangement of atoms. This document details the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural elucidation of this compound.
Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1' | ~7.70 | d | ~15.5 | 1H | H-β (Cinnamoyl) |
| 2' | ~6.50 | d | ~15.5 | 1H | H-α (Cinnamoyl) |
| 3', 7' | ~7.55 | m | - | 2H | Ar-H (Cinnamoyl) |
| 4', 5', 6' | ~7.40 | m | - | 3H | Ar-H (Cinnamoyl) |
| 2 | ~7.35 | t | ~2.0 | 1H | H-2 (Methoxyphenyl) |
| 4 | ~6.70 | dd | ~8.0, 2.0 | 1H | H-4 (Methoxyphenyl) |
| 5 | ~7.20 | t | ~8.0 | 1H | H-5 (Methoxyphenyl) |
| 6 | ~7.05 | dd | ~8.0, 2.0 | 1H | H-6 (Methoxyphenyl) |
| OCH₃ | ~3.80 | s | - | 3H | Methoxy |
| NH | ~7.80 | br s | - | 1H | Amide |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~165.0 | Amide Carbonyl |
| 1' | ~134.5 | C-1' (Cinnamoyl) |
| 2' | ~128.0 | C-2', C-6' (Cinnamoyl) |
| 3' | ~129.0 | C-3', C-5' (Cinnamoyl) |
| 4' | ~130.0 | C-4' (Cinnamoyl) |
| α | ~121.0 | C-α (Cinnamoyl) |
| β | ~142.0 | C-β (Cinnamoyl) |
| 1 | ~139.0 | C-1 (Methoxyphenyl) |
| 2 | ~110.0 | C-2 (Methoxyphenyl) |
| 3 | ~160.0 | C-3 (Methoxyphenyl) |
| 4 | ~112.0 | C-4 (Methoxyphenyl) |
| 5 | ~130.0 | C-5 (Methoxyphenyl) |
| 6 | ~118.0 | C-6 (Methoxyphenyl) |
| OCH₃ | ~55.5 | Methoxy |
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)
-
-
Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Fourier transform the FID.
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the proton signals.
-
¹³C NMR and DEPT Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Programs:
-
¹³C: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
DEPT-135: Standard DEPT-135 pulse sequence.
-
DEPT-90: Standard DEPT-90 pulse sequence.
-
-
Acquisition Parameters (¹³C):
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz.
-
Fourier transform the FIDs.
-
Phase correct the spectra.
-
Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
-
Analyze the chemical shifts from the ¹³C spectrum and the signal phases from the DEPT spectra to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Programs:
-
COSY (Correlation Spectroscopy): Standard gradient-selected COSY (e.g., 'cosygpqf').
-
HSQC (Heteronuclear Single Quantum Coherence): Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').
-
HMBC (Heteronuclear Multiple Bond Correlation): Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
-
Acquisition Parameters:
-
Adjust spectral widths in both dimensions to encompass all relevant signals.
-
Optimize the number of increments in the indirect dimension (F1) and the number of scans per increment to achieve adequate resolution and signal-to-noise.
-
-
Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Fourier transform the 2D data.
-
Phase correct the spectra.
-
Analyze the cross-peaks to establish correlations:
-
COSY: Identifies ¹H-¹H spin-spin coupling networks.
-
HSQC: Correlates protons directly to their attached carbons.
-
HMBC: Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.
-
-
Data Interpretation and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of this compound from the acquired NMR data.
Application Notes and Protocols for In-Vivo Studies of N-(3-Methoxyphenyl)Cinnamamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of N-(3-Methoxyphenyl)Cinnamamide. Cinnamamide derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and neuroprotective effects.[1][2][3][4][5][6][7] This document outlines detailed protocols for investigating the anti-inflammatory and analgesic properties of this compound in established animal models.
Rationale for In Vivo Studies
Preliminary evidence suggests that cinnamamide derivatives exert their effects through modulation of key signaling pathways, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways.[1][6] The Nrf2 pathway is a critical regulator of cellular antioxidant responses, while the NF-κB pathway plays a central role in inflammation. In vivo studies are essential to validate these potential therapeutic effects and to assess the compound's overall safety and efficacy profile in a whole-organism context.
Proposed In Vivo Studies
Based on the known biological activities of cinnamamide derivatives, the following in vivo studies are recommended to evaluate this compound.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This widely used model is a reliable method for screening acute anti-inflammatory activity.[8]
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-220 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping and Dosing:
-
Divide animals into four groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: this compound (Dose 1, e.g., 25 mg/kg, p.o.).
-
Group III: this compound (Dose 2, e.g., 50 mg/kg, p.o.).
-
Group IV: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
-
Procedure:
-
Administer the vehicle, this compound, or standard drug orally one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Analyze data using one-way ANOVA followed by a suitable post-hoc test.
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume (mL) ± SEM | % Inhibition of Edema |
| 3h post-carrageenan | ||||
| I | Vehicle Control | - | Data | 0 |
| II | This compound | 25 | Data | Data |
| III | This compound | 50 | Data | Data |
| IV | Indomethacin | 10 | Data | Data |
Analgesic Activity: Formalin-Induced Paw Licking Test
The formalin test is a robust model for assessing both neurogenic and inflammatory pain.[9]
Experimental Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Acclimatization: As described in section 2.1.
-
Grouping and Dosing:
-
Divide animals into four groups (n=6 per group):
-
Group I: Vehicle control.
-
Group II: this compound (Dose 1, e.g., 25 mg/kg, i.p.).
-
Group III: this compound (Dose 2, e.g., 50 mg/kg, i.p.).
-
Group IV: Standard drug (e.g., Morphine, 5 mg/kg, i.p.).
-
-
-
Procedure:
-
Administer the vehicle, this compound, or standard drug intraperitoneally 30 minutes before the formalin injection.
-
Inject 20 µL of 2.5% formalin solution into the dorsal surface of the right hind paw.
-
Immediately place the mice in an observation chamber.
-
Record the total time spent licking the injected paw during the first phase (0-5 minutes) and the second phase (15-30 minutes) after formalin injection.
-
-
Data Analysis:
-
Compare the licking time in the treated groups with the vehicle control group for both phases.
-
Analyze data using one-way ANOVA followed by a suitable post-hoc test.
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Licking Time (s) ± SEM (Phase I) | Licking Time (s) ± SEM (Phase II) |
| I | Vehicle Control | - | Data | Data |
| II | This compound | 25 | Data | Data |
| III | This compound | 50 | Data | Data |
| IV | Morphine | 5 | Data | Data |
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathways
The following diagrams illustrate the potential signaling pathways modulated by this compound based on the activities of related compounds.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Proposed activation of the Nrf2 antioxidant pathway.
Experimental Workflow Diagrams
The following diagrams outline the logical flow of the proposed in vivo experiments.
Caption: Workflow for the anti-inflammatory activity study.
Caption: Workflow for the analgesic activity study.
Concluding Remarks
These application notes provide a foundational framework for the in vivo evaluation of this compound. The outcomes of these studies will be crucial in determining the compound's therapeutic potential for inflammatory conditions and pain management. Further investigations into its pharmacokinetic and toxicological profiles will also be necessary for its continued development as a potential therapeutic agent.
References
- 1. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pakdosen.unhas.ac.id [pakdosen.unhas.ac.id]
- 4. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Cinnamide Derivatives as Neuroprotective Agents for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-Methoxyphenyl)Cinnamamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-(3-Methoxyphenyl)Cinnamamide, particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of 3-methoxyaniline with cinnamoyl chloride in the presence of a base.[1][2][3] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise react with the starting amine and impede the reaction.[2]
Q2: I am experiencing a significantly low yield. What are the primary reasons for this?
A2: Low yields in this synthesis can stem from several factors:
-
Hydrolysis of Cinnamoyl Chloride: Cinnamoyl chloride is highly reactive and can be hydrolyzed by any moisture present in the reaction, forming cinnamic acid, which will not react with the aniline.
-
Protonation of 3-Methoxyaniline: The HCl generated during the reaction can protonate the unreacted 3-methoxyaniline, rendering it non-nucleophilic and unable to react with the cinnamoyl chloride.[2]
-
Suboptimal Reaction Conditions: Factors such as incorrect solvent, inappropriate base, low temperature, or insufficient reaction time can all contribute to a reduced yield.
-
Impure Reagents: The purity of the starting materials, particularly the cinnamoyl chloride and 3-methoxyaniline, is critical.
Q3: What is the role of the base in this reaction, and which one should I use?
A3: The base is essential for neutralizing the HCl formed during the reaction, thus preventing the protonation of the amine starting material and driving the reaction to completion.[2] Common bases for the Schotten-Baumann reaction include aqueous sodium hydroxide and organic bases like pyridine or triethylamine.[2][4] Pyridine can sometimes act as a catalyst in addition to being a base.[2] The choice of base can influence the reaction yield.
Q4: How can I minimize the hydrolysis of cinnamoyl chloride?
A4: To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. Additionally, adding the cinnamoyl chloride solution dropwise to the reaction mixture can help to control the reaction rate and minimize side reactions.
Q5: What are the common side products I should be aware of?
A5: The primary side product is cinnamic acid, resulting from the hydrolysis of cinnamoyl chloride. Another potential, though less common, side product is the diacylation of the amine, especially if an excess of cinnamoyl chloride is used.
Q6: How can I purify the final this compound product?
A6: The most common method for purifying solid organic compounds like this compound is recrystallization.[5][6] This technique involves dissolving the crude product in a hot solvent in which it is soluble, and then allowing the solution to cool slowly. The pure product will crystallize out, leaving the impurities dissolved in the solvent.[5][6] The choice of solvent is critical for effective purification. Column chromatography can also be employed for purification if recrystallization is not sufficient.[4]
Troubleshooting Guide for Low Yield
This guide provides a structured approach to identifying and resolving common issues leading to low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Data Presentation
The yield of N-aryl cinnamamides can be influenced by the electronic properties of the substituents on the aniline ring. The following table summarizes reported yields for the synthesis of various N-phenyl cinnamamide derivatives using cinnamoyl chloride and the corresponding substituted aniline.
| Substituent on Aniline | Product Name | Yield (%) |
| 4-chloro | N-(4-chlorophenyl)cinnamamide | 63%[4] |
| 4-methoxy | N-(4-methoxyphenyl)cinnamamide | 65%[4] |
| 4-ethoxy | N-(4-ethoxyphenyl)cinnamamide | 64%[4] |
| 4-(dimethylamino) | N-(4-(dimethylamino)phenyl)cinnamamide | 18%[4] |
| 4-(trifluoromethyl) | N-[4-(trifluoromethyl)phenyl]cinnamamide | 95%[7] |
Experimental Protocols
Protocol 1: Synthesis of Cinnamoyl Chloride from Cinnamic Acid
This protocol describes the preparation of the cinnamoyl chloride reagent.
Caption: Workflow for the synthesis of cinnamoyl chloride.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), place cinnamic acid.
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 2-4 equivalents).
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gases ceases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude cinnamoyl chloride can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound
This is a general procedure adapted from the synthesis of similar N-phenyl cinnamamide derivatives.[4][7]
Caption: Experimental workflow for this compound synthesis.
Materials:
-
3-Methoxyaniline
-
Cinnamoyl chloride
-
Triethylamine (or pyridine)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes, ethanol)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-methoxyaniline (1.0 equivalent) and triethylamine (1.1 to 1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve cinnamoyl chloride (1.0 to 1.1 equivalents) in a separate flask containing anhydrous THF.
-
Add the cinnamoyl chloride solution dropwise to the stirred 3-methoxyaniline solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
References
Optimizing reaction conditions for N-(3-Methoxyphenyl)Cinnamamide synthesis
Welcome to the technical support center for the synthesis of N-(3-Methoxyphenyl)Cinnamamide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: I am experiencing a low yield in my synthesis of this compound. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in amide synthesis. Several factors can contribute to this issue:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Side reactions: Competing reactions can consume starting materials or the desired product.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield.
-
Purification losses: Significant amounts of the product may be lost during workup and purification steps.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A study on N-amidation reactions suggests that increasing the reaction time can lead to higher product yields.[1] Experiment with different temperatures; while some reactions proceed well at room temperature, others may require heating to go to completion.[1][2]
-
Choice of Coupling Agent/Activation Method: The method used to activate the carboxylic acid (cinnamic acid) is crucial.
-
Acid Chloride Method: Converting cinnamic acid to cinnamoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common and often high-yielding method.[2] However, cinnamoyl chloride can be moisture-sensitive, leading to hydrolysis back to cinnamic acid if not handled under anhydrous conditions.
-
Coupling Reagents: Using coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or carbodiimides like EDC can be very effective.[1][2] The choice of coupling reagent and the addition of additives can significantly influence the yield.[1]
-
-
Solvent Selection: The reaction solvent plays a critical role. Anhydrous solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are commonly used.[2][3] The polarity of the solvent can affect the solubility of reactants and the reaction rate.
-
Base Selection and Stoichiometry: A base, such as triethylamine (TEA), is typically added to neutralize the HCl generated during the reaction when starting from cinnamoyl chloride.[2] Ensure the correct stoichiometric amount of base is used, as an excess or deficit can lead to side reactions.
-
Purification Technique: Losses during extraction and column chromatography can significantly reduce the isolated yield. Ensure proper phase separation during extraction and choose an appropriate solvent system for column chromatography to achieve good separation with minimal product loss.
Q2: My final product is impure. What are the likely impurities and how can I minimize their formation?
A2: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities include:
-
Unreacted Cinnamic Acid: If the amidation reaction is incomplete, unreacted cinnamic acid will remain.
-
Unreacted 3-Methoxyaniline: Similarly, the starting amine may be present if it is used in excess or if the reaction is incomplete.
-
Hydrolysis Product (Cinnamic Acid): If the reaction is performed using cinnamoyl chloride, exposure to moisture will lead to the formation of cinnamic acid.[4]
-
Side-products from Coupling Reagents: Byproducts from coupling reagents (e.g., dicyclohexylurea if DCC is used) can contaminate the product.
Strategies to Minimize Impurities:
-
Ensure Anhydrous Conditions: When using the acid chloride route, it is critical to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the cinnamoyl chloride.[4]
-
Optimize Stoichiometry: Carefully control the molar ratios of the reactants. A slight excess of one reagent can sometimes be used to drive the reaction to completion, but a large excess can lead to purification challenges.
-
Purification:
-
Washing: During the workup, washing the organic layer with a dilute acid solution (e.g., 1N HCl) can remove unreacted 3-methoxyaniline, and washing with a dilute base solution (e.g., saturated NaHCO₃) can remove unreacted cinnamic acid.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying cinnamamide derivatives.[2] A gradient elution with a solvent system like hexanes and ethyl acetate is often effective.
-
Q3: I am having difficulty with the purification of this compound by column chromatography. Can you provide some guidance?
A3: Effective column chromatography depends on the choice of stationary phase (typically silica gel) and the mobile phase.
-
Solvent System Selection: The ideal solvent system should provide good separation between your product and impurities on a TLC plate, with the product having an Rf value between 0.2 and 0.4 for optimal separation on a column. A common solvent system for cinnamamides is a mixture of hexanes and ethyl acetate.[2] You may need to experiment with different ratios to achieve the best separation.
-
Sample Loading: Ensure your crude product is fully dissolved in a minimal amount of the mobile phase or a more polar solvent that is then adsorbed onto a small amount of silica gel before loading onto the column. This "dry loading" technique often results in better separation than direct liquid loading.
-
Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes different reaction conditions for the synthesis of cinnamamide derivatives, providing a basis for comparison and optimization.
| Method | Reactants | Coupling Agent/Activating Reagent | Base | Solvent | Reaction Time | Yield | Reference |
| A | Cinnamoyl chloride, Substituted aniline | N/A | Triethylamine | THF | 3 - 18 hours | 18-98% | [2] |
| B | Cinnamic acid, Substituted aniline | BOP | Triethylamine | DCM/DMF | 16 - 24 hours | 28-63% | [2] |
| C | Cinnamic acid, Diethylamine | Boric Acid | N/A | N/A (Ultrasonic) | 40 minutes | 20.47% | [5] |
| D | Cinnamic acid, p-anisidine | EDC.HCl | N/A | Anhydrous THF | 6 hours | Not specified | [1] |
Experimental Protocols
Below are detailed methodologies for common synthetic routes to N-substituted cinnamamides.
Protocol 1: Synthesis via Cinnamoyl Chloride[2]
-
Preparation of Cinnamoyl Chloride (if not commercially available): To a solution of cinnamic acid (1.0 eq) in an anhydrous solvent such as THF, add thionyl chloride (2.0 eq). Reflux the mixture for 1-2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude cinnamoyl chloride, which can be used in the next step without further purification.
-
Amidation: Dissolve 3-methoxyaniline (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF. To this solution, add a solution of cinnamoyl chloride (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours, monitoring the progress by TLC.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.
Protocol 2: Synthesis using a Coupling Reagent (BOP)[2]
-
Reaction Setup: To a solution of cinnamic acid (1.0 eq) in DCM, add triethylamine (1.0 eq), 3-methoxyaniline (1.0 eq), and BOP reagent (1.0 eq).
-
Reaction: Stir the mixture at room temperature for 16-24 hours, monitoring the progress by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
General Synthesis Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of N-(3-Methoxyphenyl)Cinnamamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Methoxyphenyl)Cinnamamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The reaction between cinnamoyl chloride and 3-methoxyaniline (m-anisidine) may not have gone to completion. | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: While the reaction is typically run at room temperature, gentle heating may be required if starting materials are unreactive. However, be cautious as higher temperatures can promote side reactions. |
| Hydrolysis of Cinnamoyl Chloride: Cinnamoyl chloride is moisture-sensitive and can hydrolyze to cinnamic acid, especially in the presence of water.[1] | - Anhydrous Conditions: Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Reagent Quality: Use freshly prepared or commercially available high-purity cinnamoyl chloride. |
| Protonation of 3-Methoxyaniline: The amine is basic and can be protonated by the HCl generated during the reaction, rendering it non-nucleophilic.[2] | - Use of a Base: Add a suitable base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[3] A biphasic system with an aqueous base (Schotten-Baumann conditions) can also be effective.[4] |
| Poor Reagent Quality: Degradation or impurity of starting materials. | - Verify Purity: Check the purity of cinnamoyl chloride and 3-methoxyaniline using appropriate analytical techniques (e.g., NMR, melting point). Purify starting materials if necessary. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials: Cinnamoyl chloride or 3-methoxyaniline remaining in the reaction mixture. | - Optimize Stoichiometry: Use a slight excess of the amine to ensure complete consumption of the acid chloride.- Purification: Unreacted starting materials can typically be removed by column chromatography or recrystallization. |
| Formation of Cinnamic Acid: Hydrolysis of cinnamoyl chloride.[1] | - Aqueous Work-up: During the work-up, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities like cinnamic acid. |
| Diacylation Product: The amine nitrogen is acylated twice by cinnamoyl chloride. | - Control Stoichiometry: Use a 1:1 or slight excess of the amine to acid chloride ratio.- Slow Addition: Add the cinnamoyl chloride solution dropwise to the amine solution to avoid localized high concentrations of the acid chloride. |
| Aza-Michael Addition Product: The amine may add to the double bond of the cinnamoyl moiety in a conjugate addition.[5][6] | - Reaction Conditions: This side reaction is more likely under certain conditions (e.g., specific catalysts or prolonged reaction times). Adhering to standard Schotten-Baumann conditions can minimize this.- Purification: This byproduct may be separable by column chromatography due to differences in polarity. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of 3-methoxyaniline (m-anisidine) with cinnamoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[4]
Q2: What is the role of the base in this reaction?
The base, typically an organic amine like triethylamine or pyridine, serves two primary purposes:
-
It neutralizes the HCl generated during the reaction, which would otherwise protonate the starting amine and render it unreactive.[2]
-
It helps to drive the reaction to completion.[2]
Q3: My final product is an off-white or yellowish solid. Is this normal?
Pure this compound is typically a white or off-white solid. A yellowish color may indicate the presence of impurities. Purification by recrystallization or column chromatography is recommended to obtain a pure product.
Q4: What are the expected spectroscopic data for this compound?
-
1H NMR: Signals for the aromatic protons, the vinyl protons of the cinnamoyl group (typically appearing as doublets with a large coupling constant, J ≈ 15-16 Hz, indicative of a trans configuration), a singlet for the methoxy group protons, and a broad singlet for the amide N-H proton.
-
13C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the amide, the vinyl carbons, and the methoxy carbon.
Q5: What purification methods are most effective for this compound?
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system would be one in which the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain soluble at all temperatures. Ethanol/water or ethyl acetate/hexane mixtures are often good starting points.[8]
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from unreacted starting materials and side products based on polarity differences.[3]
Experimental Protocols
A general procedure for the synthesis of N-substituted cinnamamides is provided below, which can be adapted for the synthesis of this compound.[3]
Synthesis of this compound
-
Dissolve the Amine: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 equivalent) and triethylamine (1.1 to 1.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the Mixture: Cool the flask in an ice bath to 0 °C.
-
Add the Acid Chloride: Slowly add a solution of cinnamoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up:
-
Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.
Quantitative Data Summary (for related compounds)
| Compound | Starting Materials | Base | Solvent | Yield (%) | Reference |
| N-(4-chlorophenyl)cinnamamide | Cinnamoyl chloride, 4-chloroaniline | Triethylamine | THF | 63 | [9] |
| N-(4-methoxyphenyl)cinnamamide | Cinnamoyl chloride, 4-methoxyaniline | Triethylamine | THF | 65 | [9] |
| (E)-N-(4-Ethoxyphenyl)-3-(3-hydroxyphenyl)acrylamide | m-Coumaric acid, 4-ethoxyaniline | BOP, TEA | DCM/DMF | 37 | [9] |
| (E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide | m-Coumaric acid, N,N-dimethyl-p-phenylenediamine | BOP, TEA | DCM/DMF | 34 | [9] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential main and side reactions in the synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation | MDPI [mdpi.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-(3-Methoxyphenyl)Cinnamamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of N-(3-Methoxyphenyl)Cinnamamide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common and direct method is the Schotten-Baumann reaction, which involves the acylation of 3-methoxyaniline with cinnamoyl chloride in the presence of a base. An alternative route involves the coupling of cinnamic acid with 3-methoxyaniline using a coupling agent.
Q2: What are the potential sources of impurities in the synthesis?
A2: Impurities can arise from several sources[1]:
-
Starting materials: Purity of cinnamoyl chloride and 3-methoxyaniline is crucial. Impurities in these reagents can be carried through or participate in side reactions.
-
Side reactions: Competing reactions during the synthesis can lead to the formation of byproducts.
-
Incomplete reactions: Unreacted starting materials will contaminate the final product.
-
Degradation: The final product or intermediates may degrade under the reaction or workup conditions.
-
Solvents and reagents: Impurities present in solvents or other reagents can be introduced into the reaction mixture.
Q3: What analytical techniques are recommended for identifying impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for effective impurity profiling[2][3][4][5]:
-
Thin Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying impurities with high resolution and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the molecular weights of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any isolated impurities.
Troubleshooting Guide: Identifying and Mitigating Impurities
This guide addresses common issues encountered during the synthesis of this compound and provides strategies for their resolution.
| Observed Issue | Potential Cause (Impurity) | Troubleshooting Steps & Mitigation Strategies |
| Low yield of the desired product. | Incomplete reaction. | - Ensure stoichiometry of reactants is correct. - Increase reaction time or temperature cautiously while monitoring with TLC. - Use a more efficient base or coupling agent if starting from cinnamic acid. |
| Degradation of the product. | - Avoid excessive heat or prolonged reaction times. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Presence of a spot on TLC with a similar Rf to the starting material. | Unreacted 3-methoxyaniline or cinnamoyl chloride (hydrolyzed to cinnamic acid). | - Optimize reaction conditions to drive the reaction to completion. - During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted 3-methoxyaniline and with a dilute base (e.g., 1M NaHCO₃) to remove cinnamic acid. |
| Multiple spots observed on TLC after the reaction is complete. | Formation of byproducts. | - Purify the crude product using column chromatography or recrystallization. - Re-evaluate the reaction conditions (temperature, solvent, base) to minimize side reactions. |
| Product appears discolored (e.g., yellow or brown). | Presence of colored impurities, potentially from the degradation of 3-methoxyaniline or side reactions. | - Treat the crude product with activated charcoal during recrystallization to remove colored impurities. - Ensure the purity of the starting 3-methoxyaniline. |
| Broad or unexpected peaks in the ¹H NMR spectrum. | Presence of multiple, structurally similar impurities. | - Isolate the major impurity by preparative HPLC or column chromatography for structural elucidation by NMR and MS. - Compare the spectrum with reference spectra of starting materials and expected byproducts. |
| Unexpected mass peaks in the MS analysis. | Formation of byproducts such as di-acylated aniline or self-condensation products of cinnamoyl chloride. | - Analyze the mass of the unexpected peaks to hypothesize potential structures. For example, a peak corresponding to the mass of the product plus a cinnamoyl group could indicate di-acylation. |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
Cinnamoyl chloride
-
3-Methoxyaniline
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-methoxyaniline (1.0 equivalent) and pyridine or triethylamine (1.1 equivalents) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve cinnamoyl chloride (1.05 equivalents) in DCM or THF and add it dropwise to the cooled solution of 3-methoxyaniline over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 20-30% ethyl acetate).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.
Purification by Recrystallization
Materials:
-
Ethanol or a mixture of ethanol and water
-
Activated charcoal (optional)
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting impurities in this compound synthesis.
References
- 1. Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors [mdpi.com]
- 2. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 3. biomedres.us [biomedres.us]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Methoxyphenyl)Cinnamamide solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Methoxyphenyl)Cinnamamide, focusing on its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is classified as a poorly soluble compound in aqueous solutions. One source indicates its solubility to be approximately 0.0398 mg/mL. Due to its hydrophobic nature, researchers should anticipate challenges in achieving high concentrations in purely aqueous media.
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the physicochemical properties is crucial for addressing solubility issues. Below is a summary of key properties:
| Property | Value |
| Molecular Formula | C₁₆H₁₅NO₂ |
| Molecular Weight | 253.29 g/mol |
| Predicted LogP | ~3.1 |
| Aqueous Solubility | ~0.0398 mg/mL |
Q3: How can I prepare a stock solution of this compound?
A3: Due to its low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. For example, a 10 mM stock solution in DMSO can be prepared and then diluted into the aqueous experimental medium. Ensure the final concentration of the organic solvent in the aqueous solution is low (typically <1%) to avoid solvent effects on the experiment.
Q4: What is the potential mechanism of action for this compound?
A4: While specific data for this compound is limited, related N-phenyl cinnamamide derivatives have been shown to act as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1] This pathway is a key regulator of cellular defense against oxidative stress.
Troubleshooting Guide
Issue 1: My this compound is precipitating out of my aqueous buffer.
-
Cause: The concentration of the compound exceeds its solubility limit in the chosen aqueous medium. This can also be exacerbated by the addition of a concentrated stock solution in an organic solvent to the aqueous buffer, causing localized supersaturation and precipitation.
-
Solution:
-
Reduce the final concentration: Attempt the experiment with a lower final concentration of this compound.
-
Use a co-solvent: Incorporate a water-miscible organic co-solvent into your aqueous buffer. Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG). It is important to determine the appropriate concentration of the co-solvent that maintains the solubility of your compound without affecting the biological system.
-
Employ solubility enhancers: Consider the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with hydrophobic molecules and increase their aqueous solubility.
-
pH adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. While this compound is not strongly ionizable, minor pH adjustments may have a slight effect and should be tested.
-
Gentle warming and sonication: For some compounds, gentle warming and sonication can help in dissolution. However, be cautious about the thermal stability of the compound.
-
Issue 2: I am observing inconsistent results in my biological assays.
-
Cause: This could be due to variable amounts of dissolved this compound in your experiments. If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration.
-
Solution:
-
Verify solubility under your experimental conditions: Before conducting biological assays, perform a solubility assessment in the specific aqueous medium you are using. The Shake-Flask method is a reliable way to determine thermodynamic solubility.
-
Filter your solutions: After preparing your working solutions, centrifuge and filter them through a 0.22 µm filter to remove any undissolved particles. This ensures you are working with a homogenous solution of known concentration.
-
Prepare fresh solutions: Prepare your working solutions fresh for each experiment to avoid potential degradation or precipitation over time.
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the aqueous buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vial for 24 to 48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
Protocol 2: Enhancing Solubility with Co-solvents
This protocol outlines a general approach to identify a suitable co-solvent system.
Materials:
-
This compound
-
DMSO
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG-400)
-
Aqueous buffer
Procedure:
-
Prepare a high concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 5%, 10%, 20% Ethanol in PBS).
-
Add a small aliquot of the DMSO stock solution to each co-solvent buffer to achieve the desired final concentration of this compound.
-
Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1-2 hours) at room temperature.
-
For a more quantitative analysis, the solutions can be filtered and the concentration of the dissolved compound measured as described in Protocol 1.
-
Select the co-solvent system that provides the desired solubility with the lowest percentage of the co-solvent to minimize potential effects on the experimental system.
Data Presentation
The following table provides a template for presenting solubility data for this compound under various conditions. Researchers are encouraged to generate their own data following the provided protocols to determine the optimal conditions for their specific experiments.
Table 1: Solubility of this compound in Different Media
| Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | Data not available | Data not available |
| PBS (pH 7.4) | 25 | Data not available | Data not available |
| PBS (pH 7.4) | 37 | Data not available | Data not available |
| 5% Ethanol in PBS | 25 | Data not available | Data not available |
| 10% Ethanol in PBS | 25 | Data not available | Data not available |
| 5% DMSO in PBS | 25 | Data not available | Data not available |
| 1% HP-β-CD in Water | 25 | Data not available | Data not available |
Visualizations
Nrf2/ARE Signaling Pathway
The following diagram illustrates the proposed mechanism of action for cinnamamide derivatives, which involves the activation of the Nrf2/ARE signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for ubiquitination and degradation. Electrophiles or oxidative stress can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of antioxidant and cytoprotective proteins.
Caption: Nrf2/ARE Signaling Pathway Activation.
Experimental Workflow for Solubility Determination
This workflow outlines the key steps in determining the aqueous solubility of a poorly soluble compound like this compound.
Caption: Shake-Flask Solubility Determination Workflow.
References
Improving the solubility of N-(3-Methoxyphenyl)Cinnamamide for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-(3-Methoxyphenyl)cinnamamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a chemical compound belonging to the cinnamamide class. Many cinnamamide derivatives have shown interesting biological activities, including potential as anticancer and antioxidant agents.[1][2] However, like many aromatic organic compounds, this compound has very low predicted aqueous solubility, which can lead to precipitation in the aqueous environment of biological assays.[3] This precipitation can cause inaccurate and unreliable experimental results.
Q2: What are the predicted physicochemical properties of this compound?
A2: While experimental data is limited, predicted properties suggest poor aqueous solubility.
| Property | Predicted Value | Source |
| Molecular Weight | 253.3 g/mol | [3] |
| Aqueous Solubility | 0.0398 mg/mL (0.157 mM) | [3] |
| Aqueous Solubility | 0.0215 mg/mL (0.0849 mM) | [3] |
| LogS | -4.07 | [3] |
Q3: What are the general strategies to improve the solubility of this compound for in vitro assays?
A3: The most common approach is to first dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution.[4] This stock is then diluted into the aqueous assay buffer or cell culture medium to the final desired concentration. Other strategies include the use of co-solvents, cyclodextrins, and nanoparticle formulations.
Troubleshooting Guide: Compound Precipitation
This guide addresses common issues with this compound precipitation during experiments.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of stock solution into aqueous media. | Solvent Shock: The rapid change in solvent polarity causes the compound to "crash out" of the solution. | - Perform a serial dilution of the stock solution in the pre-warmed (e.g., 37°C) aqueous buffer or media. - Add the stock solution dropwise while gently vortexing or swirling the aqueous solution.[4] |
| Concentration Exceeds Solubility Limit: The final concentration of the compound is higher than its maximum solubility in the final assay medium. | - Lower the final working concentration of the compound. - Determine the maximum soluble concentration of this compound in your specific assay medium by performing a solubility test (see Experimental Protocols). | |
| Precipitation observed after a period of incubation (e.g., in a 37°C incubator). | Temperature Effects: Changes in temperature can affect solubility. | - Ensure all solutions are equilibrated to the experimental temperature before mixing. |
| Interaction with Media Components: Salts, proteins, or other components in the cell culture media can interact with the compound and reduce its solubility. | - Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. | |
| pH Shift: The pH of the medium can change over time due to cellular metabolism or CO2 levels in the incubator, affecting the solubility of ionizable compounds. | - Ensure your medium is adequately buffered for the incubator's CO2 concentration. | |
| Cloudiness or turbidity in the final solution. | Formation of Fine Precipitate or Aggregates: The compound may not be fully dissolved, even if large crystals are not visible. | - Visually inspect a sample under a microscope to confirm the presence of a precipitate. - Consider filtering the final working solution through a sterile 0.22 µm syringe filter. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds for biological assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). While specific data for this compound is unavailable, the parent compound cinnamamide is soluble in DMSO at 100 mg/mL, and a related compound, m-methoxybenzamide, is soluble at approximately 30 mg/mL.[5][6] A starting concentration of 10-50 mM for this compound is a reasonable starting point.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution for Working Solutions
This protocol describes how to dilute the concentrated DMSO stock solution into your aqueous assay medium.
Materials:
-
This compound DMSO stock solution
-
Sterile, pre-warmed (e.g., 37°C) aqueous assay buffer or cell culture medium
-
Sterile polypropylene tubes or plates
Procedure:
-
Thaw the DMSO stock solution at room temperature and vortex briefly.
-
Perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock 1:10 in pre-warmed media to achieve a 1 mM intermediate solution with 10% DMSO.
-
From this intermediate solution, perform further serial dilutions in pre-warmed media to reach your final desired concentrations. This stepwise dilution helps to prevent solvent shock.
-
Ensure the final concentration of DMSO in your assay is low enough to not affect your biological system (typically ≤ 0.5%). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Potential Signaling Pathways
Cinnamamide derivatives have been reported to modulate various signaling pathways. Based on existing literature for related compounds, this compound could potentially be investigated for its effects on pathways such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the Nrf2-mediated antioxidant response.[4][7][8][9][10][11]
Caption: Potential inhibition of the EGFR signaling pathway.
Caption: Potential activation of the Nrf2 antioxidant pathway.
References
- 1. ikm.org.my [ikm.org.my]
- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 127033-74-3 | this compound | Aryls | Ambeed.com [ambeed.com]
- 4. Design, synthesis and biological evaluation of cinnamamide-quinazoline derivatives as potential EGFR inhibitors to reverse T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of cinnamamide-barbiturate hybrids as a novel class of Nrf2 activator against myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and docking studies of afatinib analogs bearing cinnamamide moiety as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Overcoming N-(3-Methoxyphenyl)Cinnamamide precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of N-(3-Methoxyphenyl)cinnamamide precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of cinnamic acid.[1][2] The cinnamamide scaffold is found in numerous compounds with therapeutic potential due to its ability to interact with various molecular targets.[3] Cinnamic acid and its derivatives are known for a range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[2][4][5]
Q2: Why is my this compound precipitating in the cell culture medium?
A2: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue.[6] Several factors can contribute to this:
-
Low Aqueous Solubility: The compound is likely poorly soluble in the aqueous environment of the cell culture media.[7]
-
High Final Concentration: The concentration you are trying to achieve may exceed the compound's solubility limit in the media.[6][7]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the culture media can cause the compound to "crash out" of solution.[6][7]
-
Media Components: Interactions with salts, proteins, or other components in the media can reduce solubility.[6][8]
-
Temperature and pH: Changes in temperature (e.g., adding to cold media) or pH can affect the compound's stability and solubility.[6][7][9]
Q3: What does this compound precipitation look like?
A3: Precipitation can appear as:
-
Cloudiness or turbidity: The medium loses its clarity.[10]
-
Visible particles: You might see fine particles floating in the medium or settled at the bottom of the vessel.[10]
-
Crystalline structures: Under a microscope, distinct crystals may be visible.[10] It is important to distinguish between compound precipitation and microbial contamination, which is often accompanied by a rapid pH change (indicated by the phenol red indicator) and the presence of motile organisms.[10]
Q4: What is the best solvent for this compound?
A4: For cell culture applications, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds.[6] It is crucial to keep the final concentration of DMSO in the culture medium low (ideally below 0.1%, and not exceeding 0.5%) to avoid cytotoxicity.[6]
Troubleshooting Guide
Issue: Immediate Precipitation Upon Addition to Media
If you observe cloudiness or visible particles immediately after adding the this compound stock solution to your cell culture media, it is likely due to the compound exceeding its aqueous solubility limit.
Troubleshooting Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: N-(3-Methoxyphenyl)Cinnamamide Stability and Degradation Studies
Of course. Here is a technical support center with troubleshooting guides and FAQs for N-(3-Methoxyphenyl)Cinnamamide stability and degradation studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the stability and degradation of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Question: My HPLC analysis shows inconsistent peak areas for this compound across different time points in my stability study, even in control samples. What could be the cause?
Answer: Inconsistent peak areas can indicate several issues. Consider the following troubleshooting steps:
-
Solution Instability: this compound may be unstable in the solvent used for your analysis. It is crucial to prepare solutions fresh before each analysis and to assess the stability of the compound in your chosen solvent system.[1]
-
Adsorption to Surfaces: The compound may adsorb to the surfaces of your sample vials or other plasticware, leading to a decrease in the effective concentration.[1] To mitigate this, consider using silanized glass vials.
-
Inconsistent Sample Preparation: Ensure that your sample preparation, including dilutions, is consistent and accurate for each time point.
-
HPLC System Variability: Check for issues with the HPLC system, such as leaks, inconsistent injector performance, or detector fluctuations. Run system suitability tests before each analytical run to ensure the system is performing correctly.
Question: I am performing forced degradation studies, but I am not observing any significant degradation of this compound under the stress conditions. What should I do?
Answer: If you are not observing degradation, your stress conditions may be too mild. The goal of forced degradation is to achieve 5-20% degradation to identify potential degradation products.[2] Consider the following adjustments:
-
Increase Stressor Concentration: For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[3]
-
Increase Temperature: For thermal and hydrolytic studies, you can increase the temperature in increments (e.g., from 60°C to 80°C).
-
Increase Exposure Time: Extend the duration of exposure to the stress condition.[3]
-
For Photostability: Ensure that the light source provides the appropriate wavelength and intensity as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]
Question: My chromatogram shows several new peaks after forced degradation, and the mass balance is poor. How should I proceed?
Answer: The appearance of new peaks is expected in forced degradation studies. A poor mass balance, however, suggests that not all degradation products are being detected or quantified.
-
Method Specificity: Your HPLC method may not be specific for all degradation products. It is important to develop a stability-indicating method that can separate the parent compound from all potential degradants.[4]
-
Co-elution: Some degradation products may be co-eluting with the parent peak or with each other. A photodiode array (PDA) detector can be used to assess peak purity.
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to identify all potential degradants.
-
Volatile Degradants: If volatile degradation products are formed, they may be lost during sample preparation or analysis.
Frequently Asked Questions (FAQs)
Question: What are the likely degradation pathways for this compound?
Answer: Based on its chemical structure, which includes an amide linkage and an α,β-unsaturated carbonyl system, the following degradation pathways are most likely:
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield cinnamic acid and 3-methoxyaniline.
-
Oxidation: The electron-rich methoxy group on the phenyl ring and the double bond of the cinnamoyl moiety are potential sites for oxidation.
-
Photodegradation: The conjugated system of this compound may absorb UV light, leading to isomerization of the double bond or other photochemical reactions.
Question: What are the recommended storage conditions for this compound?
Answer: To ensure the stability of this compound, it should be stored in a well-closed container, protected from light and moisture, at controlled room temperature. For long-term storage, refrigeration may be considered.
Question: How do I develop a stability-indicating HPLC method for this compound?
Answer: A stability-indicating HPLC method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development process typically involves:
-
Forced Degradation: Subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[5][6]
-
Chromatographic Optimization: Developing an HPLC method that can separate the parent drug from all the generated degradation products. This involves optimizing the column, mobile phase composition, pH, and gradient.
-
Method Validation: Validating the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[2]
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound for illustrative purposes.
| Stress Condition | Time | Temperature | % Assay of this compound | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 h | 60°C | 92.5 | 7.5 | 2 |
| 0.1 M NaOH | 24 h | 60°C | 88.2 | 11.8 | 3 |
| 3% H₂O₂ | 24 h | 25°C | 95.1 | 4.9 | 1 |
| Thermal (Solid) | 48 h | 80°C | 98.7 | 1.3 | 1 |
| Photolytic (Solid) | ICH Q1B | 25°C | 96.4 | 3.6 | 2 |
Experimental Protocols
1. Stability-Indicating HPLC Method
This protocol describes a general stability-indicating HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Chromatographic System: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-31 min: Linear gradient to 95% A, 5% B
-
31-40 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
2. Forced Degradation Studies
The following protocols are based on typical stress conditions used in forced degradation studies.[2][7]
-
Acid Hydrolysis:
-
Dissolve this compound in a small amount of methanol or acetonitrile.
-
Add an equal volume of 1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a small amount of methanol or acetonitrile.
-
Add an equal volume of 1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in methanol or acetonitrile.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
Cool to room temperature, dissolve in a suitable solvent, and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, dissolve the samples in a suitable solvent and dilute with the mobile phase for HPLC analysis.
-
Visualizations
Caption: A general workflow for conducting forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of N-(3-Methoxyphenyl)Cinnamamide by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of N-(3-Methoxyphenyl)Cinnamamide. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
| Problem | Potential Causes | Solutions |
| Peak Tailing | Secondary interactions between the basic analyte and acidic residual silanol groups on the column's stationary phase.[1][2] Column overload. Column bed deformation or contamination.[1][2] Extra-column dead volume. | Lower the mobile phase pH to < 3 to protonate silanol groups and reduce interaction.[1][2] Use a modern, high-purity, end-capped C18 or C8 column.[2] Reduce sample concentration or injection volume.[1] Flush the column with a strong solvent or replace it if a void is suspected.[1][2] Minimize tubing length and use smaller internal diameter tubing. |
| Peak Fronting | Sample solvent is stronger than the mobile phase. Column overload (less common than tailing). High injection volume. | Dissolve the sample in the initial mobile phase whenever possible. Reduce the injection volume.[3] Decrease the sample concentration. |
| Poor Resolution | Inadequate separation between this compound and impurities or other components. Suboptimal mobile phase composition.[4] Inefficient column.[4][5] | Optimize the mobile phase by adjusting the organic modifier (acetonitrile vs. methanol) or pH.[4] Consider a different stationary phase (e.g., Phenyl column for aromatic compounds).[4] Use a column with a smaller particle size or a longer column to increase efficiency.[4][5] Reduce the flow rate to allow for better interaction with the stationary phase.[4][6] |
| Retention Time Variability | Inconsistent mobile phase preparation. Fluctuations in column temperature.[3][7] Insufficient column equilibration time between runs.[8] Pump issues (e.g., leaks, faulty check valves).[8][9] | Prepare fresh mobile phase daily and ensure accurate pH adjustment.[7] Use a column oven to maintain a stable temperature.[3][7] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[8] Regularly inspect the pump for leaks and perform routine maintenance.[9] |
| High Backpressure | Clogged column inlet frit or guard column.[3] Particulates in the mobile phase or sample.[7] Blockage in the HPLC system tubing.[8] | Filter all mobile phases and samples through a 0.45 µm or 0.22 µm filter.[7] Use a guard column to protect the analytical column.[10] Reverse flush the column (if permitted by the manufacturer) or replace the inlet frit.[8] Systematically check for blockages by disconnecting components.[8] |
| Baseline Noise or Drift | Air bubbles in the mobile phase or pump.[7] Contaminated mobile phase or column.[7] Detector lamp instability.[7] Changes in mobile phase composition during a gradient run.[7] | Degas the mobile phase thoroughly using sonication or helium sparging.[7] Use high-purity solvents and prepare fresh mobile phase.[7] Allow the detector lamp to warm up sufficiently and replace it if necessary.[7] Ensure proper mixing of gradient solvents.[11] |
| Ghost Peaks | Contamination in the sample, mobile phase, or system.[7] Carryover from a previous injection.[7] | Use high-purity solvents and clean glassware.[7] Run a blank injection of the mobile phase to identify the source of contamination. Incorporate a needle wash step in the autosampler sequence.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound analysis?
A1: Based on methods for similar cinnamamide derivatives, a good starting point for method development would be a reversed-phase HPLC method.[12][13] See the "Optimized Experimental Protocol" section below for a detailed recommended method.
Q2: Which type of HPLC column is most suitable for this analysis?
A2: A C18 column is a common and effective choice for the separation of cinnamamide and related aromatic compounds due to its hydrophobic stationary phase.[12][13] For improved peak shape, especially if peak tailing is observed, a modern, high-purity, end-capped C18 column is recommended to minimize interactions with residual silanols.[2] If selectivity is an issue, a Phenyl stationary phase could be considered to enhance π-π interactions with the aromatic rings of the analyte.[4]
Q3: How does the mobile phase pH affect the analysis?
A3: The pH of the mobile phase is a critical parameter. This compound contains an amide group which can be susceptible to secondary interactions. At a mid-range pH, residual silanol groups on the silica-based column packing can be ionized and interact with the analyte, leading to peak tailing.[2] Lowering the mobile phase pH (e.g., to pH 3 or below) with an acidifier like formic acid or phosphoric acid can suppress the ionization of silanol groups, resulting in improved peak symmetry.[2]
Q4: What is the recommended detection wavelength for this compound?
A4: Cinnamamide derivatives typically exhibit strong UV absorbance due to their conjugated system. A starting detection wavelength of around 254 nm is often a good choice for aromatic compounds.[14] For optimal sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) by scanning the UV spectrum of a standard solution of this compound. For similar compounds, wavelengths between 240 nm and 292 nm have been used.[13][15][16]
Q5: How can I improve the run time of my analysis without sacrificing resolution?
A5: To shorten the analysis time, you can consider using a shorter column, a column with a smaller particle size (which may require a UHPLC system due to higher backpressure), or increasing the flow rate.[5][6] However, increasing the flow rate can sometimes decrease resolution.[6] Another effective strategy is to use a gradient elution, starting with a lower percentage of organic solvent and increasing it over time. This can help to elute strongly retained compounds more quickly while maintaining good resolution for earlier eluting peaks.
Optimized Experimental Protocol
This protocol provides a recommended starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or other suitable acidifier)
-
This compound reference standard
-
0.45 µm or 0.22 µm membrane filters for mobile phase and sample filtration
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale for Optimization |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape by suppressing silanol interactions.[2] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC.[17] |
| Gradient Program | 0-1 min: 50% B 1-10 min: 50% to 90% B 10-12 min: 90% B 12.1-15 min: 50% B (re-equilibration) | A gradient is often effective for separating compounds with different polarities and can reduce run times.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution and run time.[4][6] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[3] |
| Detection Wavelength | 254 nm (or λmax of the compound) | Provides good sensitivity for aromatic compounds.[14] |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and sensitivity requirements. |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) and filter through a 0.45 µm syringe filter. | Ensures compatibility with the mobile phase and removes particulates that could clog the system.[7] |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical workflow for HPLC method development and validation.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromtech.com [chromtech.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A new sensitive HPLC assay for methoxyamine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 16. tsijournals.com [tsijournals.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: N-(3-Methoxyphenyl)cinnamamide NMR Spectral Interpretation
This technical support guide is designed for researchers, scientists, and drug development professionals to assist in the interpretation of complex NMR spectra of N-(3-Methoxyphenyl)cinnamamide. Below you will find troubleshooting guides and FAQs to address specific issues that may be encountered during experimentation.
Predicted NMR Data for this compound
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | No. of Protons | Assignment |
| ~7.75 | d | ~15.6 | 1H | H-β (Cinnamoyl) |
| ~7.55-7.35 | m | - | 5H | Phenyl-H (Cinnamoyl) |
| ~7.30 | s (broad) | - | 1H | NH |
| ~7.25 | t | ~8.0 | 1H | H-5' (Methoxyphenyl) |
| ~7.15 | s | - | 1H | H-2' (Methoxyphenyl) |
| ~6.95 | dd | ~8.0, 2.0 | 1H | H-6' (Methoxyphenyl) |
| ~6.70 | dd | ~8.0, 2.0 | 1H | H-4' (Methoxyphenyl) |
| ~6.55 | d | ~15.6 | 1H | H-α (Cinnamoyl) |
| ~3.80 | s | - | 3H | OCH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | C=O (Amide) |
| ~160.0 | C-3' (Methoxyphenyl) |
| ~142.0 | C-β (Cinnamoyl) |
| ~140.0 | C-1' (Methoxyphenyl) |
| ~135.0 | C-1 (Cinnamoyl) |
| ~130.0 | C-para (Cinnamoyl) |
| ~129.5 | C-5' (Methoxyphenyl) |
| ~129.0 | C-ortho (Cinnamoyl) |
| ~128.0 | C-meta (Cinnamoyl) |
| ~121.0 | C-α (Cinnamoyl) |
| ~113.0 | C-6' (Methoxyphenyl) |
| ~110.0 | C-2' (Methoxyphenyl) |
| ~105.0 | C-4' (Methoxyphenyl) |
| ~55.5 | OCH₃ |
Troubleshooting Guide & FAQs
This section addresses common challenges encountered when acquiring and interpreting the NMR spectra of this compound.
Question: The aromatic signals in my ¹H NMR spectrum are overlapping and difficult to assign. What can I do?
Answer: Overlapping aromatic signals are a common issue with molecules containing multiple phenyl rings. Here are a few troubleshooting steps:
-
Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals, potentially resolving the overlap.
-
2D NMR Spectroscopy: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. This will help in assigning the protons of the cinnamoyl and methoxyphenyl rings separately. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can also help to identify protons that are close in space.
-
Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆ or Acetone-d₆) can alter the chemical shifts of the aromatic protons and may resolve the overlap.
Question: I am not sure which peak corresponds to the amide (NH) proton. How can I identify it?
Answer: The amide proton signal is often broad and can have a variable chemical shift depending on the solvent, concentration, and temperature.
-
D₂O Exchange: A definitive way to identify the NH proton is to perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The amide proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.
-
Temperature Variation: Acquiring spectra at different temperatures can sometimes help. The chemical shift of the NH proton is often temperature-dependent.
Question: My baseline is distorted, and the peak integrations are not accurate. What could be the cause?
Answer: A distorted baseline and inaccurate integrations can arise from several factors:
-
Phasing and Baseline Correction: Ensure that the spectrum is properly phased and that a baseline correction has been applied during processing.
-
Shimming: Poor shimming of the magnet can lead to broad and distorted peaks. Re-shimming the spectrometer may be necessary.
-
Sample Concentration: A sample that is too concentrated can lead to broad peaks and non-linear detector response, affecting integration.
Question: I see unexpected peaks in my spectrum. What are the possible sources?
Answer: Unexpected peaks can originate from several sources:
-
Residual Solvents: Small amounts of solvents used in the synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) may still be present in the sample.
-
Impurities: Starting materials or byproducts from the reaction may be present. Compare the spectrum to the spectra of the starting materials (cinnamoyl chloride and 3-methoxyaniline) if available.
-
Water: A broad peak around 1.5-2.5 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆ is often due to residual water in the solvent or sample.
Experimental Protocols
A standard protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound for ¹H NMR (20-30 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Apply a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 scans or more).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Use a relaxation delay of 2 seconds.
-
Logical Workflow for NMR Spectral Interpretation
The following diagram illustrates a logical workflow for the interpretation of a complex NMR spectrum, such as that of this compound.
Caption: A logical workflow for the interpretation of complex NMR spectra.
Technical Support Center: Scaling Up the Synthesis of N-(3-Methoxyphenyl)Cinnamamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of N-(3-Methoxyphenyl)Cinnamamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a larger scale?
A1: Several methods can be employed for the large-scale synthesis of this compound. The most common approaches involve the amidation of cinnamic acid or its derivatives with 3-methoxyaniline. Key methods include:
-
Acid Chloride Formation: Cinnamic acid is converted to cinnamoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with 3-methoxyaniline. This is a traditional and often high-yielding method.
-
Coupling Reagent-Mediated Amidation: Direct coupling of cinnamic acid and 3-methoxyaniline using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods are widely used but require careful removal of byproducts.
-
Enzymatic Synthesis: Biocatalytic approaches using enzymes like Lipozyme® TL IM can offer a greener alternative with high specificity, potentially reducing side reactions.[1]
Q2: What are the critical parameters to consider when scaling up the synthesis?
A2: When scaling up, several parameters become critical to ensure safety, efficiency, and product quality:
-
Reaction Temperature: Exothermic reactions need careful monitoring and control to prevent runaway reactions.
-
Reagent Addition Rate: Slow and controlled addition of reagents is crucial, especially for reactive intermediates like acid chlorides.
-
Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer in larger reactors.
-
Solvent Selection: The choice of solvent can impact reaction kinetics, solubility of reagents and products, and ease of workup and purification.
-
Work-up and Product Isolation: Procedures need to be adapted for larger volumes, considering factors like extraction efficiency and filtration times.
Q3: How does the methoxy group on the phenyl ring of 3-methoxyaniline affect the reaction?
A3: The methoxy group (-OCH₃) is an electron-donating group. While it can increase the nucleophilicity of the amine, potentially favoring the amidation reaction, it can also influence side reactions. In some enzymatic reactions, electron-donating groups on the cinnamate component have been observed to reduce reactivity.[1] It is important to monitor for potential side reactions such as over-acylation or reactions involving the aromatic ring under harsh conditions.
Q4: What are the common impurities encountered, and how can they be minimized?
A4: Common impurities can include:
-
Unreacted Starting Materials: Cinnamic acid and 3-methoxyaniline.
-
Byproducts from Coupling Reagents: For example, dicyclohexylurea (DCU) if DCC is used.
-
Side-Reaction Products: Such as the formation of anhydrides from cinnamic acid.
To minimize these, ensure accurate stoichiometry, optimize reaction conditions (temperature, time), and choose appropriate work-up procedures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Poor quality of reagents. - Inefficient mixing. - Product loss during work-up/purification. | - Monitor reaction progress using TLC or HPLC. - Optimize temperature; some reactions may require heating or cooling. - Use freshly purified reagents and anhydrous solvents. - Ensure adequate agitation for the reaction scale. - Optimize extraction and crystallization/chromatography conditions. |
| Formation of Significant Byproducts | - Reaction temperature is too high. - Incorrect stoichiometry. - Presence of moisture or other reactive impurities. - Side reactions involving the activating agent. | - Lower the reaction temperature. - Carefully control the molar ratios of reactants and reagents. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Choose a more selective activating agent or optimize the addition procedure. |
| Difficulty in Removing Coupling Reagent Byproducts (e.g., DCU) | - DCU is often sparingly soluble in many organic solvents. | - Filter the crude reaction mixture before aqueous work-up. - DCU can sometimes be precipitated by adding a non-polar solvent like hexane and then filtered off. - For EDC, the urea byproduct is water-soluble and can be removed with an acidic wash. |
| Product Crystallization/Precipitation Issues | - Incorrect solvent system for crystallization. - Presence of impurities inhibiting crystallization. - Cooling rate is too fast. | - Screen different solvent systems (e.g., ethanol/water, ethyl acetate/hexane). - Purify the crude product by column chromatography before crystallization if significant impurities are present. - Allow the solution to cool slowly to form well-defined crystals. |
| Discoloration of the Final Product | - Oxidation of starting materials or product. - Presence of colored impurities from reagents. | - Perform the reaction and work-up under an inert atmosphere. - Use high-purity reagents and solvents. - Consider treating the crude product with activated carbon. |
Experimental Protocols
Method 1: Synthesis via Acid Chloride
This protocol is a representative procedure and may require optimization for specific scales.
Reaction Scheme:
Caption: Two-step synthesis of this compound via an acid chloride intermediate.
Materials and Equipment:
-
Cinnamic acid
-
Thionyl chloride (SOCl₂)
-
3-Methoxyaniline
-
Triethylamine (Et₃N)
-
Anhydrous Toluene (or another suitable solvent like DCM)
-
Reaction vessel with overhead stirrer, dropping funnel, condenser, and nitrogen inlet
-
Heating/cooling system
Procedure:
-
Acid Chloride Formation:
-
Charge the reaction vessel with cinnamic acid and anhydrous toluene under a nitrogen atmosphere.
-
Slowly add thionyl chloride (typically 1.1-1.5 equivalents) to the stirred suspension at room temperature.
-
Heat the mixture to reflux (around 70-80 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC/HPLC).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The crude cinnamoyl chloride is often used directly in the next step.
-
-
Amidation:
-
Dissolve the crude cinnamoyl chloride in anhydrous toluene.
-
In a separate vessel, prepare a solution of 3-methoxyaniline and triethylamine (1.1-1.2 equivalents) in anhydrous toluene.
-
Cool the cinnamoyl chloride solution to 0-5 °C.
-
Slowly add the 3-methoxyaniline solution to the cinnamoyl chloride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC/HPLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or column chromatography on silica gel.
-
Method 2: EDC Coupling
Reaction Scheme:
Caption: One-pot synthesis using EDC as a coupling agent.
Procedure:
-
Dissolve cinnamic acid, 3-methoxyaniline, and a coupling additive like 1-hydroxybenzotriazole (HOBt, optional but recommended to suppress side reactions and racemization if applicable) in a suitable solvent (e.g., DMF, DCM, or THF) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C.
-
Add EDC·HCl portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC/HPLC.
-
Perform an aqueous work-up similar to Method 1 to remove the water-soluble urea byproduct and other impurities.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Synthesis Methods (Illustrative)
| Parameter | Method 1 (Acid Chloride) | Method 2 (EDC Coupling) |
| Typical Yield | 80-95% | 75-90% |
| Reaction Time | 4-8 hours | 12-24 hours |
| Reagents | Cinnamic acid, SOCl₂, 3-Methoxyaniline, Et₃N | Cinnamic acid, 3-Methoxyaniline, EDC·HCl, HOBt (optional) |
| Key Byproducts | HCl, SO₂, Et₃N·HCl | Water-soluble urea, HOBt |
| Scale-up Considerations | Handling of corrosive and moisture-sensitive reagents. Good temperature control is critical. | Cost of coupling reagents. Byproduct removal at a large scale. |
Table 2: Typical Reaction Conditions
| Parameter | Value |
| Reactant Molar Ratio (Cinnamic Acid : Amine) | 1 : 1.05 - 1.1 |
| Activating Agent (Equivalents) | 1.1 - 1.5 |
| Base (Equivalents) | 1.1 - 1.2 |
| Reaction Temperature | 0 °C to Reflux |
| Solvent | Toluene, DCM, THF, DMF |
Visualizations
Experimental Workflow: General Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting common issues in the synthesis.
References
Technical Support Center: Minimizing Cytotoxicity of N-(3-Methoxyphenyl)Cinnamamide in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of N-(3-Methoxyphenyl)Cinnamamide on non-cancerous cells during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known cytotoxic effects of this compound on non-cancerous cells?
Currently, there is limited publicly available data detailing the specific IC50 values of this compound in a wide range of non-cancerous cell lines. However, studies on related cinnamamide derivatives suggest that cytotoxicity can be a concern. For instance, a study on trans-N-benzylhydroxycinnamamides showed varying IC50 values in P388 murine leukemia cells depending on the specific substitutions.[1] It is crucial to perform dose-response experiments on the specific non-cancerous cell lines used in your research to determine the precise cytotoxic profile.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity in normal cells?
While the exact mechanisms for this compound are not fully elucidated, cinnamamide derivatives can induce cytotoxicity through several pathways:
-
Induction of Apoptosis: Cinnamic acid and its derivatives have been shown to induce apoptosis in cancer cells, and this effect could potentially extend to non-cancerous cells at certain concentrations. This can involve the activation of caspase cascades.
-
Generation of Reactive Oxygen Species (ROS): Some phenolic compounds can lead to an increase in intracellular ROS levels, causing oxidative stress and subsequent cellular damage.
-
Off-Target Effects: The compound may interact with unintended cellular targets, leading to toxicity.[2]
Q3: What general strategies can be employed to minimize the cytotoxicity of this compound in my experiments?
Several strategies can be implemented to reduce off-target toxicity:
-
Optimize Concentration: Conduct thorough dose-response studies to identify the lowest effective concentration that elicits the desired effect in cancer cells while minimizing toxicity in non-cancerous cells.[2]
-
Structural Modification: Research on cinnamamide derivatives suggests that modifications to the chemical structure, such as replacing hydroxyl groups with methoxy groups, can decrease cytotoxic activity.[2]
-
Advanced Drug Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can help control its release and potentially target it more specifically to cancer cells, thereby reducing systemic exposure to normal cells.
-
Co-administration with Cytoprotective Agents: The use of antioxidants or other cytoprotective agents could help mitigate some of the off-target effects, particularly if cytotoxicity is mediated by oxidative stress.
Q4: Are there any known signaling pathways that can be modulated to protect non-cancerous cells from this compound?
Yes, the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a promising target. Some substituted N-phenyl cinnamamide derivatives have been shown to activate the Nrf2 pathway, which upregulates the expression of antioxidant and cytoprotective genes.[3][4] Enhancing the activity of this pathway could potentially confer resistance to cytotoxicity in non-cancerous cells.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| High variability in cytotoxicity assay results between experiments. | Inconsistent cell seeding density. | Ensure accurate cell counting and seeding. Use a multichannel pipette for consistency. |
| Instability of the compound in culture media. | Prepare fresh stock solutions of this compound for each experiment. Protect from light if it is light-sensitive. | |
| Contamination of cell cultures. | Regularly check for and discard any contaminated cultures. Use proper aseptic techniques. | |
| Observed cytotoxicity in non-cancerous control cells is higher than expected. | The compound concentration is too high. | Perform a detailed dose-response curve to determine the non-toxic concentration range for your specific non-cancerous cell line. |
| The solvent (e.g., DMSO) concentration is toxic. | Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). | |
| Extended incubation time. | Optimize the incubation time with the compound. Shorter exposure times may be sufficient to achieve the desired effect in cancer cells with less toxicity to normal cells. | |
| Difficulty in achieving a therapeutic window (selective toxicity to cancer cells). | The inherent selectivity of the compound is low. | Consider exploring combination therapies with other anti-cancer agents to potentially lower the required dose of this compound. |
| The cancer and non-cancerous cell lines have similar sensitivities. | If possible, use a non-cancerous cell line that is more robust or has a different metabolic profile than the cancer cell line being studied. | |
| Sub-optimal drug delivery. | Investigate the use of targeted drug delivery systems, such as liposomes or nanoparticles conjugated with cancer-specific ligands, to increase the compound's concentration at the tumor site. |
Quantitative Data Summary
Due to the limited availability of specific cytotoxicity data for this compound in non-cancerous cells, the following table presents data for related cinnamamide derivatives to provide a general reference. It is imperative to determine the IC50 value for this compound in your specific non-cancerous cell line.
Table 1: Cytotoxicity of Cinnamamide Derivatives in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| trans-3-(4-hydroxy-3-methoxyphenyl)acrylate | P388 | Murine Leukemia | 10.79 | [1] |
| trans-3-(4-hydroxy-3-methoxyphenyl)-N-phenethylacrylamide | P388 | Murine Leukemia | 29.14 | [1] |
| N-(o-tolyl)caffeamide | P388 | Murine Leukemia | 0.91 | [1] |
| N-(o-tolyl)-p-coumaramide | P388 | Murine Leukemia | 16.97 | [1] |
| N-benzyl-p-coumaramide | P388 | Murine Leukemia | 16.15 | [1] |
| N-benzylcaffeamide | P388 | Murine Leukemia | 674.38 | [1] |
| N-benzylferulamide | P388 | Murine Leukemia | 179.56 | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Non-cancerous and cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated cells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound
-
Non-cancerous and cancer cell lines of interest
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate as described in the MTT assay protocol.
-
Treat cells with serial dilutions of this compound and include appropriate controls (untreated cells, vehicle control, and a maximum LDH release control provided by the kit).
-
Incubate the plate for the desired exposure time.
-
Following the manufacturer's instructions for the LDH assay kit, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum LDH release control.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Potential signaling pathways affected by this compound.
Caption: Troubleshooting logic for addressing high cytotoxicity in non-cancerous cells.
References
- 1. pakdosen.unhas.ac.id [pakdosen.unhas.ac.id]
- 2. benchchem.com [benchchem.com]
- 3. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Structure of Synthesized N-(3-Methoxyphenyl)Cinnamamide: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of newly synthesized compounds is a critical step in ensuring the validity of subsequent biological and pharmacological studies. This guide provides a comprehensive comparison of analytical techniques to unequivocally confirm the structure of synthesized N-(3-Methoxyphenyl)Cinnamamide.
Structural Elucidation Workflow
The confirmation of the molecular structure of a synthesized compound is a systematic process.[1] It begins with preliminary characterization and proceeds through detailed spectroscopic analysis to build a complete picture of the molecule's connectivity and composition. This workflow ensures that all aspects of the structure are rigorously examined and supported by empirical data.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Comparative Analysis of Spectroscopic Data
The core of structural confirmation lies in the synergistic use of multiple spectroscopic techniques.[1][2][3][4][5] Each method provides unique pieces of information that, when combined, leave little ambiguity about the final structure. Below is a comparison of expected data for the synthesized this compound against a known structural analog, N-(4-methoxyphenyl)cinnamamide.
Table 1: Comparison of Expected Spectroscopic Data
| Technique | This compound (Expected) | N-(4-methoxyphenyl)cinnamamide (Literature Data[6]) | Information Gained |
| Mass Spectrometry (MS) | Molecular Ion (M+) peak at m/z = 253.11 | Molecular Ion (M+H)+ peak at m/z = 254.1176 | Confirms molecular weight and elemental formula. |
| Infrared (IR) Spectroscopy | ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, amide I), ~1600 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch) | Not explicitly provided, but similar characteristic peaks are expected. | Identifies key functional groups present in the molecule.[1][3] |
| ¹H NMR Spectroscopy | Signals for aromatic protons, vinyl protons, methoxy protons, and amide proton. Chemical shifts will differ based on the meta substitution. | δ 7.74 (d, 1H), 7.53 (m, 5H), 7.36 (m, 3H), 6.87 (d, 2H), 6.57 (d, 1H), 3.79 (s, 3H) | Provides information on the chemical environment and connectivity of hydrogen atoms.[2] |
| ¹³C NMR Spectroscopy | Signals for aromatic carbons, vinyl carbons, carbonyl carbon, and methoxy carbon. | δ 164.1, 156.6, 142.1, 134.8, 131.3, 130.0, 129.0, 128.1, 121.9, 121.0, 114.3, 55.6 | Reveals the number and types of carbon atoms in the molecule. |
Logical Relationship of Analytical Techniques
The process of structure elucidation is a puzzle where different analytical techniques provide complementary pieces of information. Mass spectrometry gives the overall formula, IR spectroscopy identifies the functional groups, and NMR spectroscopy connects the atoms. This integrated approach is crucial for a definitive structural assignment.
References
- 1. fiveable.me [fiveable.me]
- 2. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. youtube.com [youtube.com]
- 6. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Purity Under Scrutiny: A Comparative Guide to HPLC and NMR Analysis of N-(3-Methoxyphenyl)cinnamamide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the research and development pipeline. This guide provides a comparative assessment of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity determination of N-(3-Methoxyphenyl)cinnamamide, a cinnamamide derivative with potential applications in medicinal chemistry. We present detailed experimental protocols and comparative data with two structurally similar analogs: N-(4-chlorophenyl)cinnamamide and N-(4-methoxyphenyl)cinnamamide.
Introduction to this compound and its Analogs
This compound belongs to the cinnamamide class of compounds, which are known for a wide range of biological activities, including potential anticancer and neuroprotective properties. The precise substitution pattern on the phenyl rings significantly influences the compound's activity, making the purity of the specific isomer paramount for accurate biological evaluation. For this guide, we will compare the purity assessment of this compound with two closely related compounds: N-(4-chlorophenyl)cinnamamide, which introduces an electron-withdrawing group, and N-(4-methoxyphenyl)cinnamamide, which has an electron-donating group at a different position.
Comparative Purity Analysis: HPLC vs. NMR
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful and commonly employed techniques for purity assessment in the pharmaceutical and chemical industries. Each method offers distinct advantages and provides complementary information.
HPLC is a highly sensitive technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It excels at detecting and quantifying even trace amounts of impurities, making it the gold standard for determining the percentage purity of a sample.
NMR spectroscopy , on the other hand, provides detailed structural information about the molecule. By analyzing the chemical shifts, integration of signals, and coupling constants, one can confirm the identity of the main component and identify any structurally related impurities. Quantitative NMR (qNMR) can also be used to determine purity by comparing the integral of a signal from the analyte to that of a certified internal standard.
The following sections provide detailed experimental protocols for both techniques and present a comparative summary of the expected data for this compound and its selected analogs.
Data Presentation: A Comparative Overview
| Compound | Molecular Formula | HPLC Purity (%) | Key NMR Signals (¹H NMR, δ ppm) |
| This compound | C₁₆H₁₅NO₂ | > 98% (Typical) | Amide N-H, Vinylic protons, Aromatic protons, Methoxy protons |
| N-(4-chlorophenyl)cinnamamide | C₁₅H₁₂ClNO | > 98% (Typical) | ~7.77 (d, 1H, vinylic), ~7.56 (m, 4H, aromatic), ~7.36 (m, 6H, aromatic), ~6.53 (d, 1H, vinylic)[1] |
| N-(4-methoxyphenyl)cinnamamide | C₁₆H₁₅NO₂ | > 98% (Typical) | ~7.74 (d, 1H, vinylic), ~7.53 (m, 5H, aromatic), ~7.36 (m, 3H, aromatic), ~6.87 (d, 2H, aromatic), ~6.57 (d, 1H, vinylic), ~3.79 (s, 3H, methoxy)[1] |
Experimental Protocols
HPLC Purity Assessment
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of cinnamamide derivatives. Method optimization may be required for specific instruments and impurity profiles.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Elution:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 30 | 70 | 30 |
| 35 | 70 | 30 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30 °C
Sample Preparation: Dissolve an accurately weighed sample of the cinnamamide derivative in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
NMR Purity and Structural Confirmation
This protocol describes the acquisition of ¹H and ¹³C NMR spectra for structural confirmation and purity estimation.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation: Dissolve approximately 5-10 mg of the cinnamamide derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2 seconds
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 200 ppm)
Data Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts, multiplicities, and coupling constants with the expected values for the target structure.
-
Purity Estimation: Integrate the signals in the ¹H NMR spectrum. The presence of unexpected signals may indicate impurities. For a rough estimate of purity, the ratio of the integral of the main compound signals to the integral of impurity signals can be calculated. For accurate quantitative analysis (qNMR), a certified internal standard of known concentration must be added to the sample.
Mandatory Visualization
Caption: Analytical workflow for purity assessment.
This comprehensive guide provides a framework for the rigorous purity assessment of this compound and its analogs. By employing both HPLC and NMR techniques, researchers can ensure the quality and reliability of their compounds, leading to more accurate and reproducible scientific outcomes.
References
A Comparative Analysis of the Biological Activity of N-(3-Methoxyphenyl)Cinnamamide and Other Cinnamamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of N-(3-Methoxyphenyl)Cinnamamide and a range of other cinnamamide derivatives. The information presented is collated from various scientific studies to offer a comprehensive resource for researchers in the field of drug discovery and development. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.
Overview of Biological Activities
Cinnamamides, a class of compounds derived from cinnamic acid, have garnered significant attention for their diverse pharmacological properties. These activities, including antioxidant, anticancer, and antimicrobial effects, are influenced by the nature and position of substituents on both the phenyl ring of the cinnamoyl moiety and the amide nitrogen.[1][2] This guide focuses on comparing the biological profile of this compound with other derivatives to elucidate the impact of structural modifications on their efficacy.
Comparative Quantitative Data
The biological activity of cinnamamide derivatives is typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) for antioxidant and anticancer assays, and the minimum inhibitory concentration (MIC) for antimicrobial assays. The following tables summarize the reported activities of various cinnamamides from multiple studies. It is important to note that direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions across different studies.
Antioxidant Activity
The antioxidant capacity of cinnamamides is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC₅₀ value indicates a higher antioxidant potential.[3]
| Compound/Derivative | Assay | IC₅₀ (µg/mL) | Reference |
| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivative (16f) | DPPH | 310.50 ± 0.73 | [4] |
| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivative (17d) | DPPH | 574.41 ± 1.34 | [4] |
| Morpholine cinnamamide derivative (4i) | DPPH | 19.43 ± 0.08 | |
| Morpholine cinnamamide derivative (4j) | DPPH | 19.09 ± 0.09 | |
| Ascorbic Acid (Standard) | DPPH | 18.33 ± 0.04 | |
| Cinnamic Acid | DPPH | 1.2 | [5] |
| Ethyl Cinnamate | DPPH | 0.64 | [5] |
| Cinnamyl Alcohol | DPPH | 0.84 | [5] |
Anticancer Activity
The cytotoxic effects of cinnamamide derivatives against various cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A lower IC₅₀ value signifies greater potency.[6]
| Compound/Derivative | Cell Line | IC₅₀ (µg/mL) | Reference |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16c) | SKOV-3 | 9.28 | [4][6] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (16d) | HeLa | <10 | [4] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (17a) | HeLa | <10 | [4] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide (17d) | HeLa | <10 | [4] |
| N-benzyl-p-coumaramide | P388 leukemia | 16.15 | [7] |
| N-(o-tolyl)caffeamide | P388 leukemia | 0.91 | [7] |
| (E)-4-(3-oxo-3-(phenethylamino)prop-1-en-1-yl)-1,2-phenylene diacetate | Murine leukemia P-388 | 0.5 | [8] |
Antimicrobial Activity
The antimicrobial efficacy of cinnamamides is determined by the minimum inhibitory concentration (MIC), representing the lowest concentration of the compound that prevents visible microbial growth.[9]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives (16b, 16c, 16d, 17a, 17c) | Staphylococcus sp. and Enterococcus sp. | 1-2 | [10] |
| Morpholine cinnamamide derivative (4b) | C. albicans | 3.12 | |
| Morpholine cinnamamide derivative (4b) | A. flavus | 6.25 | |
| Butyl cinnamate | Candida strains | 626.62 µM | [11] |
| 4-isopropylbenzylcinnamide | S. aureus, S. epidermidis, P. aeruginosa | 458.15 µM | [11] |
Key Signaling Pathways
Cinnamic acid derivatives have been shown to modulate several key signaling pathways involved in cellular stress response and disease progression. Understanding these mechanisms is crucial for targeted drug design.
Nrf2-ARE Signaling Pathway
Several cinnamamide derivatives exert their antioxidant and cytoprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
References
- 1. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pakdosen.unhas.ac.id [pakdosen.unhas.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Methoxyphenyl)Cinnamamide activity versus standard antioxidant compounds (e.g., Trolox)
Comparative Analysis of Antioxidant Activity: Cinnamamide Derivatives vs. Trolox
For Researchers, Scientists, and Drug Development Professionals
Introduction
The antioxidant activity of cinnamamide derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Furthermore, some derivatives have been shown to exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[2][3]
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of various cinnamamide derivatives and the standard antioxidant Trolox are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals in the respective assay. A lower IC50 value indicates a higher antioxidant potency.
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| N–[(2–(4-chlorobenzylthio))phenylsulfonyl]cinnamamide (16f) | DPPH | 310.50 ± 0.73 | - | - |
| ABTS | 597.53 ± 1.3 | - | - | |
| N–[(2–(4-methylbenzylthio))phenylsulfonyl]cinnamamide (17d) | DPPH | 574.41 ± 1.34 | - | - |
| ABTS | 419.18 ± 2.72 | - | - | |
| Trolox (Standard) | DPPH | 3.765 ± 0.083 | - | - |
| ABTS | 2.926 ± 0.029 | - | - | |
| Data for cinnamamide derivatives is sourced from a study by Czestochowska et al. (2023)[1]. Trolox data is from a study by Promden et al. (2022)[4]. Please note that direct comparison should be made with caution as experimental conditions may vary between studies. |
Experimental Protocols
Detailed methodologies for the DPPH and ABTS assays are provided below. These protocols are based on standard procedures reported in the scientific literature.[5][6][7][8][9][10]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[6] The purple DPPH solution becomes colorless or pale yellow upon reduction, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Reaction Mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.
Procedure:
-
Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of these solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: A small volume of the test compound (at various concentrations) is added to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using a similar formula to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus the concentration of the test compound.
Signaling Pathways and Experimental Workflow
The antioxidant effects of cinnamamide derivatives can be mediated through various mechanisms, including the activation of cellular signaling pathways that control the expression of antioxidant enzymes.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular response to oxidative stress.[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes. Studies have suggested that some cinnamamide derivatives can activate this protective pathway.[2]
Caption: Nrf2 signaling pathway activation by a cinnamamide derivative.
General Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a typical workflow for determining the antioxidant capacity of a test compound using methods like the DPPH or ABTS assays.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
References
- 1. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidants | Special Issue : Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease [mdpi.com]
N-(3-Methoxyphenyl)cinnamamide: A Comparative Analysis of Its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial potential of N-(3-Methoxyphenyl)cinnamamide against a panel of clinically relevant microorganisms. While direct and comprehensive antimicrobial screening data for this compound is not extensively available in the current body of scientific literature, this document extrapolates its potential activity based on studies of structurally similar N-arylcinnamamide derivatives. The performance of these derivatives is compared with established antibiotics to offer a preliminary assessment of their therapeutic promise.
Antimicrobial Spectrum Comparison
The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for cinnamamide derivatives against various bacterial and fungal strains, juxtaposed with the activity of standard antibiotics. It is crucial to note that the data for the cinnamamide derivatives represents a class of compounds and not specifically this compound, unless otherwise stated.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Microorganism | N-Aryl Cinnamamide Derivatives | Ciprofloxacin | Ampicillin |
| Staphylococcus aureus | 6.25 - >256[1] | 0.6 - 1[2] | 0.6 - 1[3] |
| Escherichia coli | >256[4] | ≤1[5] | 4[3] |
| Mycobacterium tuberculosis | 6.25 - 50[1] | N/A | N/A |
Table 2: Antifungal Activity (MIC in µg/mL)
| Microorganism | N-Aryl Cinnamamide Derivatives | Fluconazole |
| Candida albicans | >256[4] | 0.5[6] |
Note: The MIC values for N-Aryl Cinnamamide Derivatives are presented as a range, reflecting the varied activity of different substitutions on the aryl ring. N/A indicates that the antibiotic is not typically used for the specified microorganism.
Experimental Protocols
The determination of antimicrobial susceptibility is performed using standardized laboratory procedures. The two most common methods are the Broth Microdilution method and the Kirby-Bauer Disk Diffusion method. These protocols are outlined below, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[10][11][12][13]
1. Preparation of Reagents and Materials:
- Test compound (this compound) and standard antibiotics.
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Sterile 96-well microtiter plates.
- Standardized microbial inoculum (adjusted to 0.5 McFarland turbidity standard).
2. Procedure:
- A serial two-fold dilution of the test compound and standard antibiotics is prepared in the broth medium directly in the wells of the microtiter plate.
- Each well is then inoculated with the standardized microbial suspension.
- Control wells are included: a positive control (broth and inoculum without antimicrobial agent) and a negative control (broth only).
- The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Kirby-Bauer Disk Diffusion Method
This is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.[14][15][16][17][18]
1. Preparation of Materials:
- Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar).
- Paper disks impregnated with a standardized concentration of the test compound and standard antibiotics.
- Standardized microbial inoculum (adjusted to 0.5 McFarland turbidity standard).
2. Procedure:
- A sterile swab is dipped into the standardized inoculum and used to create a uniform lawn of bacteria on the surface of the agar plate.
- The antimicrobial-impregnated disks are placed on the surface of the inoculated agar.
- The plates are incubated under appropriate conditions.
3. Interpretation of Results:
- If the antimicrobial agent is effective, it will diffuse from the disk into the agar and inhibit the growth of the bacteria, resulting in a clear "zone of inhibition" around the disk.
- The diameter of the zone of inhibition is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
References
- 1. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of <i>N</i>–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - ProQuest [proquest.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. iacld.com [iacld.com]
- 9. nih.org.pk [nih.org.pk]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
- 14. asm.org [asm.org]
- 15. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. microbenotes.com [microbenotes.com]
- 18. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
Unveiling the Anticancer Potential: A Comparative Analysis of N-(3-Methoxyphenyl)Cinnamamide Activity Across Diverse Cell Lines
For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Cinnamide derivatives have emerged as a promising class of compounds, with N-(3-Methoxyphenyl)Cinnamamide showing notable biological activity. This guide provides a comprehensive cross-validation of its activity in various cell lines, comparing its performance with alternative cinnamamide analogs and detailing the experimental methodologies for its evaluation.
Comparative Cytotoxicity of Cinnamamide Derivatives
Below is a summary of the cytotoxic activities (IC50 values) of this compound and other relevant cinnamamide derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - |
| N-benzyl-p-coumaramide | P388 | Murine Leukemia | 16.15 µg/mL | [1] |
| N-(o-tolyl)caffeamide | P388 | Murine Leukemia | 0.91 µg/mL | [1] |
| N-(o-tolyl)-p-coumaramide | P388 | Murine Leukemia | 16.97 µg/mL | [1] |
| (E)-3-(benzo[d][2][3]dioxol-5-yl)-N-(phenylsulfonyl)acrylamide | MCF-7 | Breast Cancer | 0.17 µg/mL | [3] |
| (E)-3-(4-Bromophenyl)-N-(4-fluorophenylsulfonyl)acrylamide | - | - | 1.2 µg/mL | [3] |
| (E)-3-(4-fluorophenyl)-N-(4-fluorophenylsulfonyl)acrylamide | - | - | 0.8 µg/mL | [3] |
| Cinnamamide Derivative 16c | HeLa | Cervical Cancer | <10 µg/mL | [3][4] |
| Cinnamamide Derivative 16c | SKOV-3 | Ovarian Cancer | <10 µg/mL | [3][4] |
| Cinnamamide Derivative 16c | MCF-7 | Breast Cancer | <10 µg/mL | [3][4] |
| Cinnamamide Derivative 16d | HeLa | Cervical Cancer | <10 µg/mL | [3][4] |
| Cinnamamide Derivative 16d | SKOV-3 | Ovarian Cancer | <10 µg/mL | [3][4] |
| Cinnamamide Derivative 16d | MCF-7 | Breast Cancer | <10 µg/mL | [3][4] |
| Cinnamamide Derivative 17a | HeLa | Cervical Cancer | <10 µg/mL | [3][4] |
| Cinnamamide Derivative 17a | MCF-7 | Breast Cancer | <10 µg/mL | [3][4] |
| Cinnamamide Derivative 17d | HeLa | Cervical Cancer | <10 µg/mL | [3][4] |
| Cinnamamide Derivative 17d | MCF-7 | Breast Cancer | <10 µg/mL | [3][4] |
| [(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] 4112 | Caco-2 | Colorectal Cancer | 0.89 µM | [5] |
| [(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] 4112 | HCT-116 | Colorectal Cancer | 2.85 µM | [5] |
| [(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] 4112 | HT-29 | Colorectal Cancer | 1.65 µM | [5] |
Note: Direct IC50 values for this compound were not available in the searched literature. The table presents data for other cinnamamide derivatives to provide a comparative context for the activity of this class of compounds.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and to provide a framework for its evaluation, the following diagrams illustrate a key signaling pathway potentially modulated by this compound class and a typical experimental workflow.
Caption: A typical experimental workflow for evaluating the anticancer properties of a compound.
Caption: The Nrf2 signaling pathway, a key regulator of cellular antioxidant response.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Conclusion
This compound belongs to a class of compounds with demonstrated anticancer potential. While direct and extensive comparative data for this specific molecule is still emerging, the available information on related cinnamamide derivatives suggests promising activity against various cancer cell lines. The provided experimental protocols offer a standardized framework for the systematic evaluation of its efficacy and mechanism of action. Further research focusing on a direct cross-validation of this compound in a panel of cancer cell lines is warranted to fully elucidate its therapeutic potential and to identify the cancer types most susceptible to its cytotoxic effects. to fully elucidate its therapeutic potential and to identify the cancer types most susceptible to its cytotoxic effects.
References
In Vitro vs. In Vivo Efficacy of N-(3-Methoxyphenyl)Cinnamamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of N-(3-Methoxyphenyl)Cinnamamide. Due to a lack of publicly available quantitative efficacy data for this specific compound, this document focuses on the likely mechanism of action based on related compounds and outlines the standard experimental protocols for evaluation.
Introduction to this compound
This compound belongs to the cinnamamide class of compounds, which are derivatives of cinnamic acid. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The therapeutic potential of cinnamamides is often attributed to their ability to modulate various cellular signaling pathways.
In Vitro Efficacy: A Focus on the Nrf2 Signaling Pathway
Data Presentation
The following tables are structured to present typical quantitative data from in vitro assays. Note: The data presented here is hypothetical and for illustrative purposes only, as specific experimental values for this compound were not found.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µM) |
| HepG2 (Human Liver Cancer) | MTT Assay | [Data Not Available] |
| A549 (Human Lung Cancer) | MTT Assay | [Data Not Available] |
| MCF-7 (Human Breast Cancer) | MTT Assay | [Data Not Available] |
| HEK293 (Human Embryonic Kidney) | MTT Assay | [Data Not Available] |
Table 2: Hypothetical Nrf2 Activation by this compound
| Cell Line | Assay Type | EC50 (µM) | Max Fold Induction |
| ARE-Luciferase Reporter Cells | Luciferase Reporter Assay | [Data Not Available] | [Data Not Available] |
Signaling Pathway
The proposed mechanism of action involves the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as some cinnamamide derivatives, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.
Nrf2 Signaling Pathway Activation
In Vivo Efficacy
No in vivo studies specifically investigating the efficacy of this compound were identified in the reviewed scientific literature. In vivo studies are crucial to determine the pharmacokinetic and pharmacodynamic properties of a compound, as well as its overall efficacy and safety in a whole organism.
Data Presentation
The following table is a template for presenting data from a hypothetical in vivo study.
Table 3: Hypothetical In Vivo Efficacy in an Animal Model
| Animal Model | Dosing Regimen | Route of Administration | Key Outcomes |
| [e.g., Xenograft Mouse Model] | [Data Not Available] | [e.g., Oral, IP] | [Data Not Available] |
| [e.g., Inflammatory Disease Model] | [Data Not Available] | [e.g., Oral, IP] | [Data Not Available] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for the key in vitro assays mentioned.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Luciferase Reporter Assay for Nrf2 Activation
This assay measures the activation of the Nrf2 pathway using a cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter.
Protocol:
-
Cell Seeding: Seed ARE-luciferase reporter cells (e.g., HepG2-ARE) in a 96-well white, clear-bottom plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., sulforaphane), and a vehicle control. Incubate for 16-24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Reaction: Add luciferase substrate to the cell lysate.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a measure of cell viability (e.g., total protein) and express the results as fold induction over the vehicle control. Determine the EC50 value.
General Experimental Workflow
Structure-Activity Relationship (SAR) Insights
The biological activity of cinnamamide derivatives is influenced by the nature and position of substituents on both the phenyl ring and the cinnamoyl moiety[1][3]. For N-aryl cinnamamides, substitutions on the N-phenyl ring can significantly impact their anti-inflammatory and antimicrobial activities[2]. The presence of a methoxy group at the 3-position of the N-phenyl ring, as in this compound, may influence the compound's electronic properties and its ability to interact with biological targets. However, without specific data, its precise effect on efficacy remains to be determined experimentally.
Conclusion
While this compound belongs to a class of compounds with demonstrated biological activities, there is a notable absence of specific in vitro and in vivo efficacy data in the current scientific literature. Based on studies of related N-phenyl cinnamamide derivatives, a potential mechanism of action is the activation of the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses.
Further research, following the standard experimental protocols outlined in this guide, is necessary to elucidate the specific cytotoxic and Nrf2-activating properties of this compound and to evaluate its potential therapeutic efficacy in relevant in vivo models. The provided templates for data presentation and experimental workflows can serve as a framework for such future investigations.
References
- 1. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Potential: A Comparative Analysis of N-(3-Methoxyphenyl)cinnamamide Analogs
A systematic review of the structure-activity relationships of N-(3-Methoxyphenyl)cinnamamide analogs reveals critical insights for researchers and drug development professionals. This guide synthesizes experimental data to compare the performance of these compounds across various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
The cinnamamide scaffold has proven to be a versatile template in medicinal chemistry, enabling a multitude of interactions with biological targets through its phenyl ring, acrylamide moiety, and amide nitrogen.[1][2] Modifications to this core structure have led to the development of numerous derivatives with a wide range of pharmacological activities. This guide focuses on analogs of this compound, exploring how structural variations influence their biological efficacy.
Comparative Biological Activities of Cinnamamide Analogs
The biological activity of this compound and its analogs is significantly influenced by the nature and position of substituents on both the cinnamoyl and the N-phenyl rings. The following tables summarize the quantitative structure-activity relationship (SAR) data from various studies, providing a comparative overview of their anticancer and anti-inflammatory potential.
Anticancer Activity
Cinnamamide derivatives have demonstrated notable antiproliferative activity against various cancer cell lines. The tables below present the half-maximal inhibitory concentration (IC50) values for several analogs, highlighting the impact of different substitutions.
Table 1: Anticancer Activity of N-((3,4,5-trimethoxystyryl)aryl)cinnamamide Analogs [3]
| Compound ID | Cinnamoyl Ring Substitution | N-Aryl Ring Substitution | Cancer Cell Line | IC50 (µM) |
| 8f | 3-Methoxyphenyl | 2-(3,4,5-Trimethoxystyryl)phenyl | Not Specified | Not Specified |
| 9f | 3-Methoxyphenyl | 3-(3,4,5-Trimethoxystyryl)phenyl | Not Specified | Not Specified |
| 13f | 3-Methoxyphenyl | 5-Methoxy-2-(3,4,5-trimethoxystyryl)phenyl | Not Specified | Not Specified |
Note: Specific IC50 values for these particular this compound analogs were not provided in the source document, but they are listed as synthesized compounds evaluated for antiproliferative activity.
Table 2: Anticancer Activity of N-benzyl Hydroxycinnamamide Analogs [4]
| Compound | Cinnamoyl Ring Substitution | N-Substitution | Cancer Cell Line | IC50 (µg/mL) |
| 5a | p-coumaroyl | Benzyl | P388 Murine Leukemia | >100 |
| 5b | Caffeoyl | Benzyl | P388 Murine Leukemia | >100 |
| 5c | Feruloyl | Benzyl | P388 Murine Leukemia | >100 |
| N-(o-tolyl)caffeamide | Caffeoyl | o-tolyl | P388 Murine Leukemia | 0.91 |
| N-(o-tolyl)-p-coumaramide | p-coumaroyl | o-tolyl | P388 Murine Leukemia | 16.97 |
Table 3: Anticancer Activity of N-(4-phenylthiazol-2-yl)cinnamamide Analogs [5]
| Compound ID | Cinnamoyl Ring Substitution | N-Substitution | Cancer Cell Line | IC50 (µM) |
| 8f | 4-(diethylamino) | 4-phenylthiazol-2-yl | Jurkat | 0.035 |
| 8f | 4-(diethylamino) | 4-phenylthiazol-2-yl | K562 | Sub-micromolar |
| 8f | 4-(diethylamino) | 4-phenylthiazol-2-yl | Bel7402 | Sub-micromolar |
| 8f | 4-(diethylamino) | 4-phenylthiazol-2-yl | A549 | Sub-micromolar |
The data suggests that the nature of the substituent on the N-aryl ring plays a crucial role in the anticancer potency. For instance, the N-(o-tolyl)caffeamide showed significantly higher activity compared to the N-benzyl analogs.[4] Furthermore, the introduction of a 4-phenylthiazol-2-yl moiety on the amide nitrogen, as seen in compound 8f , resulted in potent, sub-micromolar to nanomolar inhibitory activity against several cancer cell lines.[5]
Anti-inflammatory Activity
Several N-arylcinnamamide derivatives have been investigated for their anti-inflammatory potential, primarily through their ability to inhibit NF-κB activation.
Table 4: Anti-inflammatory Activity of N-Arylcinnamamide Derivatives [6][7]
| Compound | N-Aryl Ring Substitution | Inhibition of NF-κB Activation |
| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 2-Chloro-5-(trifluoromethyl)phenyl | High |
| (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide | 2,6-dibromophenyl | High |
| (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide | 2,5-dichlorophenyl | High |
The studies indicate that bulky and lipophilic substituents at the C(2,5)′ or C(2,6)′ positions of the anilide (N-aryl) ring are favorable for anti-inflammatory activity.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Synthesis of N-Phenyl Cinnamamide Derivatives
Substituted N-phenyl cinnamamides can be synthesized from the corresponding cinnamoyl chloride and aniline derivatives.
General Procedure:
-
Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to form cinnamoyl chloride.[6]
-
The resulting cinnamoyl chloride is then reacted with the appropriate substituted aniline in a suitable solvent (e.g., acetone, chlorobenzene) often in the presence of a base (e.g., pyridine) to yield the desired N-phenyl cinnamamide derivative.[6][8]
-
The crude product is purified by filtration, washing, and recrystallization.[9]
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is replaced with fresh medium containing MTT solution.
-
The cells are incubated further to allow the MTT to be metabolized by mitochondrial succinate dehydrogenase into formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[5]
In Vitro Anti-inflammatory Activity Assay (NF-κB Activation)
The inhibitory effect on the transcription factor NF-κB is a common method to assess anti-inflammatory potential.
Protocol:
-
A suitable cell line, such as THP1-Blue™ NF-κB cells, is used. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
The cells are stimulated with lipopolysaccharide (LPS) to induce NF-κB activation in the presence or absence of the test compounds.
-
After incubation, the cell supernatant is collected, and the SEAP activity is measured using a suitable substrate (e.g., QUANTI-Blue™).
-
The absorbance is read at a specific wavelength, and the percentage of NF-κB inhibition is calculated relative to the LPS-stimulated control.[6][7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and research methodologies.
Caption: General workflow for the synthesis and biological evaluation of N-arylcinnamamide derivatives.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of N-arylcinnamamides.
References
- 1. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US20170240503A1 - N-((3,4,5-trimethoxystyryl)aryl)cinnamamide compounds as potential anticancer agents and process for the preparation thereof - Google Patents [patents.google.com]
- 4. pakdosen.unhas.ac.id [pakdosen.unhas.ac.id]
- 5. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ashdin.com [ashdin.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Head-to-head comparison of different synthesis methods for N-(3-Methoxyphenyl)Cinnamamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common and effective methods for the synthesis of N-(3-Methoxyphenyl)Cinnamamide: the Schotten-Baumann reaction and direct amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This document outlines the experimental protocols, presents a quantitative comparison of the methods, and illustrates a key signaling pathway associated with cinnamamide derivatives.
At a Glance: Comparing Synthesis Methods
| Parameter | Method 1: Schotten-Baumann Reaction | Method 2: Direct Amide Coupling (EDC) |
| Starting Materials | Cinnamoyl chloride, m-Anisidine | Cinnamic acid, m-Anisidine |
| Key Reagents | Sodium hydroxide (or other base) | EDC, 4-Dimethylaminopyridine (DMAP) |
| Reaction Time | 2-4 hours | Approximately 2.5 hours |
| Typical Yield | Good to Excellent (estimated >85%) | High (up to 93% for analogous reactions)[1] |
| Reaction Conditions | Biphasic (organic/aqueous), 0°C to room temperature[2] | Anhydrous, 60°C[1] |
| Work-up/Purification | Extraction and recrystallization | Extraction and potentially chromatography[1] |
| Scalability | Well-established for large-scale synthesis | Readily scalable |
| Safety/Handling | Cinnamoyl chloride is moisture-sensitive and corrosive | EDC is a moisture-sensitive reagent |
Experimental Protocols
Method 1: Schotten-Baumann Reaction
This method involves the acylation of m-anisidine with cinnamoyl chloride in a basic aqueous solution. The base neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the amide product.[3][4]
Materials:
-
Cinnamoyl chloride
-
m-Anisidine (3-methoxyaniline)
-
Dichloromethane (CH2Cl2)
-
10% Aqueous sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve m-anisidine (1.0 equivalent) in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents) to the m-anisidine solution to create a biphasic mixture.
-
Cool the mixture to 0-5°C using an ice bath and stir vigorously.
-
In a separate flask, dissolve cinnamoyl chloride (1.05 equivalents) in dichloromethane.
-
Add the cinnamoyl chloride solution dropwise to the stirring biphasic mixture over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol.
Method 2: Direct Amide Coupling via EDC
This method facilitates the direct formation of the amide bond between cinnamic acid and m-anisidine using EDC as a coupling agent, often in the presence of a catalyst like DMAP.[1]
Materials:
-
Cinnamic acid
-
m-Anisidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of cinnamic acid (1.0 equivalent) in anhydrous THF, add EDC.HCl (1.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere.
-
Slowly add m-anisidine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 150 minutes.[1] Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Treat the residue with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Further purification can be achieved by column chromatography if necessary.[1]
Mechanistic Insight: A Common Signaling Pathway
Cinnamamide derivatives have been shown to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. One of the key mechanisms underlying these activities is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[6]
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as some cinnamamides, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[5] The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of its target genes, initiating their transcription.[7] These genes encode for phase II detoxifying enzymes and antioxidant proteins like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which in turn enhance the cell's capacity to combat oxidative stress.[5][8]
Caption: Nrf2/ARE Signaling Pathway Activation by this compound.
Conclusion
Both the Schotten-Baumann reaction and direct amide coupling with EDC are highly effective methods for the synthesis of this compound. The choice between the two will likely depend on the specific requirements of the research setting.
The Schotten-Baumann reaction is a classic, robust, and often high-yielding method that is well-suited for large-scale synthesis. However, it requires the preparation or purchase of the more reactive and moisture-sensitive cinnamoyl chloride.
The direct amide coupling with EDC offers the convenience of a one-pot reaction from the readily available cinnamic acid. This method has been shown to produce excellent yields under optimized conditions for analogous anilines. While generally straightforward, the removal of the urea byproduct from EDC can sometimes necessitate chromatographic purification.
For many laboratory-scale syntheses, the operational simplicity of the direct EDC coupling may be preferable. For larger-scale industrial applications, the cost-effectiveness and scalability of the Schotten-Baumann reaction might be more advantageous. Researchers should consider factors such as starting material availability, desired purity, and available purification techniques when selecting the most appropriate synthetic route.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. benchchem.com [benchchem.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinnamic acid ameliorates diabetic nephropathy in rats via Nrf2 activation and inflammation modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Bioassays: A Comparative Guide to N-(3-Methoxyphenyl)Cinnamamide and its Analogs
For researchers, scientists, and drug development professionals, the reproducibility of biological assays is paramount. This guide provides a comparative overview of the performance of N-(3-Methoxyphenyl)Cinnamamide and its alternatives in common biological assays, supported by experimental data and detailed protocols. While direct comparative studies on assay reproducibility are limited, this guide aims to provide a framework for understanding potential variability and offers insights into best practices.
This compound belongs to the cinnamamide class of compounds, which are known for a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] The reproducibility of assays involving these compounds can be influenced by numerous factors, from the specific chemical structure of the analog to the experimental conditions.[2] This guide will delve into the quantitative data available for this compound and its structural relatives, provide detailed experimental protocols to aid in study replication, and visualize key cellular pathways and workflows.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from various studies on this compound and related cinnamamide derivatives. This data can serve as a baseline for comparing the potency and potential variability of these compounds in different biological assays.
Table 1: Anticancer Activity of Cinnamamide Derivatives (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | - | Data not available | - |
| N-benzyl-p-coumaramide | P388 murine leukemia | 16.15 | [3] |
| N-benzylcaffeamide | P388 murine leukemia | 674.38 | [3] |
| N-benzylferulamide | P388 murine leukemia | 179.56 | [3] |
| Hexadecyl caffeate | RPMI 8226 (multiple myeloma) | 3.0 | [2] |
| Octadecyl caffeate | RPMI 8226 (multiple myeloma) | 9.4 | [2] |
Table 2: Nrf2/ARE Luciferase Reporter Assay Activity of N-Phenyl Cinnamamide Derivatives
| Compound | Fold Activation (vs. Control at 10 µM) | Reference |
| (E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide (1g) | 15.6 | [4] |
| N-(4-chlorophenyl)cinnamamide (1a) | 15.3 | [5] |
| N-(4-(dimethylamino)phenyl)cinnamamide (1b) | 10.3 | [5] |
| N-(4-methoxyphenyl)cinnamamide (1c) | 7.28 | [5] |
| N-(4-ethoxyphenyl)cinnamamide (1d) | 6.55 | [5] |
| N-(4-cyanophenyl)cinnamamide (1e) | 3.57 | [5] |
Understanding Assay Variability
The reproducibility of in vitro assays is a well-documented challenge in biomedical research.[2] Factors influencing variability include:
-
Cell Line Integrity: Genetic drift and misidentification of cell lines can lead to significant differences in experimental outcomes.
-
Assay-Specific Limitations: For example, the MTT assay, which measures metabolic activity, may not always correlate directly with cell viability, as some compounds can affect mitochondrial function without causing cell death.[6][7]
-
Experimental Parameters: Minor variations in cell seeding density, reagent concentrations, and incubation times can introduce variability.[2]
-
Compound Characteristics: The solubility and stability of the tested compounds in culture media can impact their effective concentration and activity.
Experimental Protocols
To facilitate the reproducibility of studies involving cinnamamides, detailed experimental protocols for key assays are provided below.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salts.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the cinnamamide derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Nrf2/ARE Luciferase Reporter Assay
This assay is used to screen for compounds that activate the Nrf2 antioxidant response pathway.[9]
-
Cell Seeding and Transfection: Seed HepG2 cells in a 6-well plate. After 24 hours, transfect the cells with an ARE-luciferase reporter vector.
-
Compound Treatment: Treat the transfected cells with different concentrations of the cinnamamide derivatives for 6 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase assay reagent to the cell lysate.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the total protein concentration and express the results as fold activation compared to the vehicle-treated control.
Visualizing Cellular Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key signaling pathways and experimental workflows.
Caption: The Nrf2 signaling pathway and its activation by electrophilic compounds.
Caption: Workflow for a typical MTT cell viability assay.
Conclusion
While a definitive guide on the absolute reproducibility of assays with this compound versus its alternatives is challenging without direct comparative studies, this guide provides a foundation for informed experimental design. By understanding the reported biological activities, adhering to detailed protocols, and being mindful of the inherent sources of variability in in vitro assays, researchers can enhance the reliability and reproducibility of their findings. The provided data and workflows serve as a valuable resource for scientists working with this and related classes of promising therapeutic compounds.
References
- 1. biorxiv.org [biorxiv.org]
- 2. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ADMET Properties of N-(3-Methoxyphenyl)cinnamamide: In Silico Prediction and Experimental Validation Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for advancing a potential therapeutic agent from the bench to the clinic.[1][2][3][4] This guide provides a comprehensive framework for evaluating the ADMET properties of N-(3-Methoxyphenyl)cinnamamide, a molecule of interest within the broader class of cinnamamides known for their diverse biological activities.[5][6]
Given the limited publicly available experimental ADMET data for this specific analogue, this guide presents a dual approach: first, by outlining the predicted ADMET parameters using widely accepted in silico computational models, and second, by providing detailed experimental protocols for the subsequent validation of these predictions. This comparative approach, pitting in silico predictions against potential experimental outcomes, is a cornerstone of efficient drug development, helping to de-risk candidates early in the pipeline.[7][8][9]
In Silico ADMET Profile Prediction
Computational, or in silico, ADMET prediction is a rapid and cost-effective method to evaluate the drug-like properties of a molecule at the nascent stages of research.[1][10] Various software and web servers, such as ADMETlab, pkCSM, and SwissADME, utilize algorithms based on a compound's structure to forecast its pharmacokinetic and toxicological profile.[2][3][11] Below is a table summarizing the predicted ADMET properties for this compound alongside two common reference drugs, Warfarin and Ibuprofen, for comparative analysis.
Table 1: Predicted ADMET Properties of this compound and Reference Compounds
| Property | This compound (Predicted) | Warfarin (Reference - Experimental/Predicted) | Ibuprofen (Reference - Experimental/Predicted) | Significance in Drug Development |
| Molecular Weight | 267.31 g/mol | 308.33 g/mol | 206.29 g/mol | Influences absorption and distribution; typically <500 g/mol is preferred. |
| LogP (Lipophilicity) | 3.5 - 4.5 | 3.0 | 3.97 | Affects solubility, permeability, and plasma protein binding. |
| Aqueous Solubility | Low to Moderate | Low | Low | Crucial for absorption; poor solubility can hinder bioavailability. |
| Caco-2 Permeability | Moderate to High | High | High | Predicts intestinal absorption rate. |
| Human Intestinal Absorption | >80% | >90% | >90% | Estimates the fraction of drug absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Crosses | Crosses | Important for CNS-targeting drugs; a liability for others. |
| CYP450 2D6 Inhibition | Likely Inhibitor | Inhibitor | Non-inhibitor | Potential for drug-drug interactions. |
| CYP450 3A4 Inhibition | Likely Inhibitor | Substrate | Substrate | Potential for drug-drug interactions with a major metabolic enzyme. |
| Hepatotoxicity | Low to Moderate Risk | High Risk | Low Risk | Predicts potential for drug-induced liver injury. |
| hERG Inhibition | Low Risk | Moderate Risk | Low Risk | Predicts potential for cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Non-mutagenic | Non-mutagenic | Assesses the potential to cause genetic mutations. |
Note: The predicted values for this compound are hypothetical and should be confirmed with experimental data. Reference values are sourced from established literature and databases.
Experimental Validation Protocols
Following in silico prediction, experimental validation is an indispensable step to confirm the ADMET profile of a drug candidate. Below are detailed methodologies for key assays.
Caco-2 Permeability Assay for Intestinal Absorption
-
Objective: To assess the rate of transport of a compound across the intestinal epithelial barrier, providing an in vitro model for human intestinal absorption.
-
Methodology:
-
Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a confluent and differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
-
The test compound, this compound, is added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.
-
Liver Microsomal Stability Assay
-
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s, which is indicative of its metabolic clearance in the liver.
-
Methodology:
-
Human liver microsomes are incubated with this compound in a phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of NADPH (Nicotinamide adenine dinucleotide phosphate).
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
-
MTT Assay for Cytotoxicity
-
Objective: To assess the potential of a compound to cause cell death by measuring its effect on cell viability.
-
Methodology:
-
A relevant cell line (e.g., HepG2 for hepatotoxicity) is seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Following incubation, the media is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated from the dose-response curve.
-
Visualizing the Workflow and Pathways
To better illustrate the logical flow of ADMET profiling and a potential biological interaction, the following diagrams are provided.
Caption: Workflow for ADMET profiling of a novel compound.
Caption: Simplified pathway of CYP450-mediated metabolism.
References
- 1. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 3. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 5. ikm.org.my [ikm.org.my]
- 6. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. - OAK Open Access Archive [oak.novartis.com]
- 8. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalchemistry.ai [digitalchemistry.ai]
- 10. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of N-(3-Methoxyphenyl)Cinnamamide in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of N-(3-Methoxyphenyl)Cinnamamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of hazardous chemical waste and information derived from structurally similar compounds.
Disclaimer: This guidance is based on information for structurally related compounds and should be used as a precautionary guide. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Hazard Assessment of Structurally Similar Compounds
To ensure the highest level of safety, the disposal plan for this compound should consider the potential hazards identified for similar chemical structures. The following table summarizes the known hazards of related compounds. Given these potential hazards, this compound should be handled as a hazardous substance.
| Compound Name | CAS Number | Known Hazards | Disposal Recommendation |
| N-(4-methoxyphenyl)-3-phenylpropanamide | 97754-31-9 | Skin Irritant (H315), Eye Irritant (H319), May cause respiratory irritation (H335), Harmful if swallowed (H302)[1] | Dispose of appropriately according to local regulations.[1] |
| 3-Methoxy-N,N-dimethylpropanamide | Not specified | Causes serious eye irritation (H319), Suspected of damaging fertility or the unborn child (H361fd), May cause damage to organs (Liver, H371), May cause damage to organs through prolonged or repeated exposure (Kidney, H373)[2] | Not specified |
| 2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)- | 943-89-5 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[3] | Dispose of contents/container to an approved waste disposal plant.[3] |
| Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (Syringaldehyde) | 134-96-3 | Harmful if swallowed, may form combustible dust concentrations in air.[4] | Dispose of contents/container to an approved waste disposal plant.[4] |
| Benzamide | 55-21-0 | Harmful if swallowed, suspected of causing genetic defects.[4] | Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator.[4] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Nitrile or other chemically resistant gloves.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]
-
Lab Coat: A standard laboratory coat to protect from splashes.[4]
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste: Dispose of solid this compound waste in a designated container for solid chemical waste. This container should be clearly labeled with "Hazardous Waste" and the chemical name.
-
Liquid Waste: If this compound is in a solution, dispose of it in a designated container for liquid chemical waste. The container should be compatible with the solvent used and clearly labeled.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weigh boats, or paper towels, should be disposed of in the same solid chemical waste container.[4]
Step 3: Waste Collection and Storage
-
Container: Use a robust, leak-proof container for waste collection. The container must be kept closed except when adding waste.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate amount of waste.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] The storage area should be a well-ventilated area with secondary containment to capture any potential leaks.[4]
Step 4: Final Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. Follow their specific procedures for waste collection.
-
Professional Disposal: this compound should be disposed of through an approved waste disposal plant or a licensed disposal company.[3][4] Methods may include incineration of the material mixed with a combustible solvent.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-(3-Methoxyphenyl)Cinnamamide
This guide provides crucial safety, handling, and disposal protocols for N-(3-Methoxyphenyl)Cinnamamide, tailored for researchers, scientists, and drug development professionals. Given that detailed toxicological data for this specific compound may be limited, a cautious approach based on the handling of similar chemical structures is paramount. Adherence to these procedural steps is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved Respirator / Chemical Fume Hood | Required when handling the compound as a powder to prevent inhalation of dust particles.[1][2] All handling should ideally occur in a certified chemical fume hood.[2][3] |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Goggles | Provides a barrier against airborne particles and accidental splashes, protecting the eyes from irritation or serious damage.[2][4][5] |
| Face Shield | Recommended in conjunction with goggles when there is a significant risk of splashing or dust generation.[2][3][6] | |
| Hand Protection | Compatible Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable for handling powdered chemicals.[3][6] Inspect gloves for any signs of degradation before use and replace them immediately if contaminated.[2][3] |
| Skin and Body Protection | Laboratory Coat or Protective Overalls | Prevents contact of the chemical with the skin. All protective clothing should be clean and donned before work begins.[2][3][4] |
| Chemical-Resistant Apron (e.g., P.V.C.) | Provides an additional layer of protection against spills and splashes.[2] | |
| Footwear | Closed-Toe Shoes | Protects feet from spills and falling objects. Chemical-resistant boots are recommended if there is a risk of significant spills.[2][6] |
Experimental Protocol for Safe Handling
A systematic workflow is critical for minimizing exposure and ensuring a safe working environment. The following protocol outlines the procedural steps for handling this compound.
1. Pre-Handling Preparations
-
Ventilation Check: Ensure a certified chemical fume hood is operational. If a fume hood is not available, ensure the laboratory is well-ventilated and have a NIOSH-approved respirator ready.[2][4]
-
Safety Equipment Accessibility: Confirm that an eyewash station and safety shower are unobstructed and readily accessible.[4]
-
PPE Inspection: Before use, carefully inspect all PPE for signs of damage or degradation, such as tears or punctures in gloves.[2][3]
-
Material Gathering: Assemble all necessary chemicals, equipment, and waste containers within the fume hood to minimize movement in and out of the containment area.
2. Handling Procedure
-
Donning PPE: Put on all required PPE as listed in the table above before entering the designated handling area.
-
Containment: Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.[2]
-
Dust and Aerosol Avoidance: Use techniques that minimize the generation of dust. Avoid dry sweeping of spills.[2][4]
-
Container Management: Keep the container of this compound tightly closed when not in use.[2][7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.[2][8] Avoid all personal contact with the substance.[2][7]
3. Post-Handling and Decontamination
-
Work Area Cleaning: Thoroughly decontaminate the work surface and any equipment used with an appropriate cleaning agent.
-
PPE Removal (Doffing): Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye/face protection.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[4][5][8]
PPE Selection and Disposal Workflow
The following diagram illustrates the logical workflow for the selection, use, and disposal of PPE when handling this compound.
Caption: Workflow for PPE management when handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all waste this compound and solutions containing the compound in a suitable, clearly labeled, and sealed container.[2][4]
-
Do not dispose of this chemical down the drain or in general waste.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[2]
-
-
Contaminated Materials:
-
PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a designated, sealed waste bag.
-
Glassware: Rinse contaminated glassware thoroughly in a fume hood before washing. The initial rinsate should be collected as hazardous waste.
-
Packaging: Contaminated packaging should be disposed of as unused product.[2]
-
-
Spill Management:
References
- 1. gerpac.eu [gerpac.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. hsa.ie [hsa.ie]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
